Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGXYCNKQQJEED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373388 | |
| Record name | tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177911-87-4 | |
| Record name | tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-2-(Aminomethyl)-1-N-Boc-pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. The document details three core synthesis strategies, providing in-depth experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
This compound, often referred to as Boc-2-aminomethyl-pyrrolidine, is a key intermediate in the synthesis of a wide range of pharmaceutical compounds. Its rigid pyrrolidine scaffold and the primary amine functionality make it a crucial component for introducing specific stereochemistry and functionality into drug candidates. This guide explores the most common and effective methods for its preparation, starting from readily available precursors.
Pathway 1: Synthesis from N-Boc-L-proline via Amide Reduction
This pathway represents a classical and straightforward approach, beginning with the commercially available and relatively inexpensive N-Boc-L-proline. The carboxylic acid is first converted to its corresponding amide, which is subsequently reduced to the target primary amine.
Experimental Protocol
Step 1: Synthesis of (S)-tert-butyl 2-(carbamoyl)pyrrolidine-1-carboxylate (N-Boc-L-prolinamide)
To a solution of N-Boc-L-proline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine source, typically ammonia or ammonium chloride with a base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtration to remove urea byproducts (if DCC is used) and purified by column chromatography to yield N-Boc-L-prolinamide.[1][2][3]
Step 2: Reduction of (S)-tert-butyl 2-(carbamoyl)pyrrolidine-1-carboxylate to this compound
The N-Boc-L-prolinamide (1 equivalent) is dissolved in an anhydrous ethereal solvent, such as THF or diethyl ether, under an inert atmosphere. A powerful reducing agent, typically lithium aluminum hydride (LAH) (2-3 equivalents), is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and may require heating under reflux to drive the reaction to completion. The reaction is carefully quenched with water and an aqueous sodium hydroxide solution. The resulting solids are filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product. Purification by column chromatography or distillation yields the pure this compound.[4]
Quantitative Data
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield | Purity |
| 1 | N-Boc-L-proline, Ammonia | HATU, DIPEA | DCM | Room Temp | 12 h | ~85% | >95% |
| 2 | N-Boc-L-prolinamide | LiAlH4 | THF | 0 °C to Reflux | 6 h | ~70-80% | >98% |
Reaction Pathway Diagram
Pathway 2: Synthesis from N-Boc-L-prolinol via Azide Intermediate
This pathway offers an alternative route starting from N-Boc-L-prolinol, which can be synthesized by the reduction of N-Boc-L-proline. The hydroxyl group is converted into a good leaving group, typically a tosylate or mesylate, which is then displaced by an azide. Subsequent reduction of the azide furnishes the desired amine.
Experimental Protocol
Step 1: Synthesis of (S)-tert-butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
To a solution of N-Boc-L-prolinol (1 equivalent) in anhydrous DCM at 0 °C is added triethylamine (1.5 equivalents) followed by p-toluenesulfonyl chloride (TsCl) (1.2 equivalents). The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature overnight. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the tosylated intermediate. A 93% yield has been reported for this step.[5]
Step 2: Synthesis of (S)-tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate
The tosylated intermediate (1 equivalent) is dissolved in a polar aprotic solvent like dimethylformamide (DMF). Sodium azide (NaN3) (2-3 equivalents) is added, and the mixture is heated to 60-80 °C for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with a suitable organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated to give the azido intermediate, which can often be used in the next step without further purification.
Step 3: Reduction of (S)-tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate to this compound
The azido intermediate is dissolved in a solvent such as methanol or ethanol. A catalyst, typically 10% palladium on carbon (Pd/C), is added. The reaction mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon, at atmospheric pressure. The reaction is stirred at room temperature until the starting material is consumed. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the final product. Alternatively, the reduction can be achieved using triphenylphosphine (PPh3) followed by hydrolysis (Staudinger reduction) or with LAH.
Quantitative Data
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield | Purity |
| 1 | N-Boc-L-prolinol | TsCl, TEA | DCM | 0 °C to RT | 12 h | 93% | >97% |
| 2 | Tosylate | NaN3 | DMF | 70 °C | 6 h | ~90% | >95% |
| 3 | Azide | H2, 10% Pd/C | Methanol | Room Temp | 4 h | >95% | >98% |
Reaction Pathway Diagram
Pathway 3: Synthesis from N-Boc-L-prolinol via Nitrile Intermediate
This pathway also utilizes N-Boc-L-prolinol as the starting material. The hydroxyl group is converted to a nitrile, which is then reduced to the primary amine.
Experimental Protocol
Step 1: Conversion of N-Boc-L-prolinol to a Halide or Sulfonate
Similar to Pathway 2, the hydroxyl group of N-Boc-L-prolinol is first converted to a better leaving group. This can be achieved by tosylation or mesylation as described previously, or by conversion to a halide (e.g., bromide or iodide) using reagents like triphenylphosphine/carbon tetrabromide (for the bromide) or triphenylphosphine/iodine/imidazole (for the iodide).
Step 2: Synthesis of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
The resulting halide or sulfonate (1 equivalent) is treated with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF. The reaction is typically heated to ensure a reasonable reaction rate. After completion, the reaction is worked up by dilution with water and extraction with an organic solvent. The crude nitrile is then purified by column chromatography.
Step 3: Reduction of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate to this compound
The nitrile can be reduced to the primary amine using several methods. Catalytic hydrogenation over a platinum or rhodium catalyst, or more commonly Raney Nickel, is effective. Alternatively, chemical reduction with LAH in an ethereal solvent provides a reliable method. The workup procedure is similar to that described for the amide reduction in Pathway 1.
Quantitative Data
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield | Purity |
| 1 | N-Boc-L-prolinol | PPh3, CBr4 | DCM | 0 °C to RT | 4 h | ~80-90% | >95% |
| 2 | Bromide | NaCN | DMSO | 80 °C | 8 h | ~85% | >95% |
| 3 | Nitrile | Raney Ni, H2 | Methanol | Room Temp | 12 h | >90% | >98% |
Reaction Pathway Diagram
Conclusion
The synthesis of this compound can be achieved through several reliable pathways. The choice of a specific route will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. The methods outlined in this guide provide robust and well-documented procedures for obtaining this important synthetic building block. For large-scale production, optimization of reaction conditions and purification methods may be necessary to ensure efficiency and cost-effectiveness. Researchers and process chemists are encouraged to evaluate these pathways in the context of their specific synthetic goals.
References
Physicochemical properties of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
An In-depth Technical Guide on the Physicochemical Properties of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral heterocyclic compound widely utilized as a versatile building block in medicinal chemistry and organic synthesis. Its structure incorporates a pyrrolidine ring, a primary amine protected by a tert-butoxycarbonyl (Boc) group, which is crucial for its application in peptide synthesis and the development of complex molecules. The Boc protecting group can be readily removed under acidic conditions, allowing for subsequent chemical modifications at the amino group.[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and its role in synthetic workflows.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 177911-87-4 | [3][4][5][6][7] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [2][3][5][6][7] |
| Molecular Weight | 200.28 g/mol | [2][3][4][7] |
| Appearance | Liquid or Solid | [7][8] |
| Density | 1.014 g/mL at 25 °C (for the liquid form) | [7] |
| Boiling Point | 280.3±13.0 °C (Predicted) | [8] |
| Refractive Index | n20/D 1.472 | [7] |
| XLogP3 | 0.7 | [2][5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 3 | [5] |
| Topological Polar Surface Area (TPSA) | 55.6 Ų | [2] |
| Storage Temperature | 2-8°C, Sealed in a dry environment | [4][7][8] |
Experimental Protocols & Characterization
The determination and verification of the physicochemical properties of this compound involve several standard analytical techniques.
Structural and Identity Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are fundamental for confirming the chemical structure. For instance, in a related compound, ¹H-NMR in CDCl₃ showed characteristic peaks for the pyrrolidine ring protons, the aminomethyl group, and the large singlet for the tert-butyl group's protons.[9]
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. For a similar structure, a mass spectrum analysis showed a peak at m/z 187 [M+H]⁺, confirming the expected mass plus a proton.[9] Suppliers often use LC-MS or GC-MS to ensure the identity and purity of the compound.[10]
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) : These chromatographic techniques are employed to determine the purity of the substance. For the (S)-enantiomer, gas chromatography is used to assess both chemical purity (≥96.5%) and enantiomeric excess (≥97.5%). Commercial suppliers often provide certificates of analysis (COA) with HPLC or GC data.[11][12]
Physical Property Determination
-
Refractive Index : The refractive index is measured using a refractometer at a specific temperature (typically 20°C) and wavelength (the D-line of sodium, 589 nm).[7]
-
Density : For liquid forms, density is determined by measuring the mass of a known volume of the substance at a specified temperature (e.g., 25°C).[7]
Logical and Experimental Workflows
The following diagrams illustrate common workflows involving this compound.
General Synthesis and Purification Workflow
This diagram outlines the typical steps for synthesizing and purifying a chemical intermediate like the target compound.
Caption: A typical workflow for the synthesis and quality control of the title compound.
Application in Peptide Synthesis
This diagram illustrates the role of this compound as a building block in solid-phase peptide synthesis (SPPS).
Caption: Workflow showing the incorporation of the pyrrolidine moiety in peptide synthesis.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
-
Hazard Statements : It is classified as harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[2][13]
-
Precautionary Statements : Safe handling requires wearing protective gloves, clothing, and eye/face protection. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact, immediate and thorough rinsing is necessary.[2][13]
-
Storage : The compound should be stored in a refrigerator (2-8°C) and kept sealed in a dry place to maintain its stability and purity.[4][7]
Applications
The primary application of this compound is as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its bifunctional nature—a protected primary amine and a cyclic secondary amine—makes it a valuable synthon for creating complex molecular architectures, particularly in the development of protease inhibitors and kinase-targeting drugs where the pyrrolidine scaffold is a common motif.[1]
References
- 1. (S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride | 1190890-11-9 | Benchchem [benchchem.com]
- 2. tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1512534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CAS:177911-87-4 - Sunway Pharm Ltd [3wpharm.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. a2bchem.com [a2bchem.com]
- 6. 177911-87-4[this compound]- Acmec Biochemical [acmec.com.cn]
- 7. 1-Boc-2-(aminomethyl)pyrrolidine 177911-87-4 [sigmaaldrich.com]
- 8. tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate CAS#: 270912-72-6 [m.chemicalbook.com]
- 9. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate [synhet.com]
- 11. 177911-87-4|this compound|BLD Pharm [bldpharm.com]
- 12. 177911-87-4 | 1-Boc-2-(aminomethyl)pyrrolidine | Amides | Ambeed.com [ambeed.com]
- 13. tert-Butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1512533 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Structural and Conformational Analysis of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
An Essential Chiral Building Block for Drug Discovery and Development
Introduction:
Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a key chiral building block, plays a significant role in the synthesis of a wide array of pharmaceutical compounds. Its rigid pyrrolidine core, coupled with the versatile aminomethyl side chain and the bulky tert-butoxycarbonyl (Boc) protecting group, imparts unique conformational properties that are crucial for its application in medicinal chemistry. This technical guide provides a comprehensive analysis of the structural and conformational characteristics of this molecule, offering valuable insights for researchers, scientists, and drug development professionals. By delving into its spectroscopic properties and conformational dynamics, this document aims to facilitate the rational design of novel therapeutics.
Spectroscopic and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing a foundational understanding of its chemical identity.
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| CAS Number | 177911-87-4 (racemic), 119020-01-8 ((S)-enantiomer), 259537-92-3 ((R)-enantiomer) |
| Appearance | Liquid |
| Density | 1.014 g/mL at 25 °C |
Structural Analysis: Spectroscopic Data
¹H and ¹³C NMR Spectral Data
The following tables present the ¹H and ¹³C NMR chemical shifts for a structurally analogous N-Boc-pyrrolidine derivative, offering a reference for the expected spectral features of this compound.[1] The numbering convention used for the pyrrolidine ring is standard, with the nitrogen atom at position 1.
Table 1: Reference ¹H NMR Spectral Data (500 MHz, CDCl₃) [1]
| Proton | Chemical Shift (δ ppm) | Multiplicity |
| H2 | 3.87 – 3.78 | m |
| H5α, H5β | 3.40 – 3.26 | m |
| -CH₂-NH₂ | 3.73 – 3.63 | m |
| H3α, H3β, H4α, H4β | 1.99 – 1.73 | m |
| Boc (-C(CH₃)₃) | 1.46 | s |
Table 2: Reference ¹³C NMR Spectral Data (126 MHz, CDCl₃) [1]
| Carbon | Chemical Shift (δ ppm) |
| C=O (Boc) | 155.0 |
| -C(CH₃)₃ (Boc) | 79.3 |
| C2 | 56.9 |
| C5 | 46.4 |
| -CH₂-NH₂ | 62.8 |
| C3, C4 | 31.0, 30.6, 29.3, 23.6 |
| -C(CH₃)₃ (Boc) | 28.7 |
Conformational Analysis
The biological activity of molecules containing a pyrrolidine ring is often intrinsically linked to the ring's conformation, a phenomenon known as "ring pucker." The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations. For N-substituted pyrrolidines, the two most described puckering modes are the "Cγ-exo" (or "Down") and "Cγ-endo" (or "Up") conformations, where Cγ (C4) is out of the plane of the other four atoms.
The presence of the bulky N-Boc group and the 2-(aminomethyl) substituent significantly influences the conformational preference of the pyrrolidine ring in this compound.
Pyrrolidine Ring Puckering
The conformational equilibrium of the pyrrolidine ring can be visualized as a pseudorotational wheel. The puckering is primarily dictated by the torsional angles within the ring. The bulky tert-butoxycarbonyl (Boc) group at the nitrogen atom and the aminomethyl group at the C2 position play a crucial role in determining the favored conformation. Generally, bulky substituents tend to occupy a pseudo-equatorial position to minimize steric strain. This steric hindrance can lock the pyrrolidine ring into a preferred conformation.
Caption: Conformational equilibrium of the pyrrolidine ring.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
A detailed experimental protocol for the conformational analysis of this compound using NMR spectroscopy is outlined below. This protocol is based on established methodologies for similar N-Boc-pyrrolidine derivatives.
Objective: To determine the preferred conformation of the pyrrolidine ring in solution.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
High-field NMR spectrometer (e.g., 500 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ directly in an NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum.
-
Acquire two-dimensional (2D) NMR spectra, including:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and aid in the assignment of pyrrolidine ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, confirming assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, further aiding in structural confirmation.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which provides crucial information about their spatial proximity and, therefore, the ring's conformation.
-
-
-
Data Analysis:
-
Chemical Shift Assignment: Assign all proton and carbon signals using the combination of 1D and 2D NMR data.
-
Coupling Constant Analysis: Carefully measure the vicinal proton-proton coupling constants (³JHH) for the pyrrolidine ring protons from the high-resolution 1D ¹H NMR spectrum. These coupling constants are dependent on the dihedral angles between the coupled protons, as described by the Karplus equation.
-
Conformational Modeling (optional but recommended): Use software like PSEUROT to analyze the measured ³JHH values and determine the puckering parameters (phase angle of pseudorotation and puckering amplitude) of the pyrrolidine ring.
-
NOE/ROE Analysis: Analyze the NOESY/ROESY spectrum to identify key cross-peaks. For example, the presence or absence of NOEs between specific protons (e.g., between H2 and H4 protons) can differentiate between exo and endo puckering.
-
Caption: Experimental workflow for NMR-based conformational analysis.
Conclusion
The structural and conformational analysis of this compound reveals a molecule with a well-defined, yet dynamic, three-dimensional structure. The interplay between the N-Boc protecting group and the aminomethyl substituent dictates the conformational preferences of the pyrrolidine ring, which is a critical determinant of its utility in asymmetric synthesis and drug design. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the nuanced structural features of this and related molecules, ultimately enabling the development of more effective and selective therapeutic agents.
References
Spectroscopic Analysis of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate: A Technical Guide
Introduction
Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine scaffold is a common motif in a wide array of biologically active compounds. A thorough understanding of its structural and chemical properties is paramount for its effective application in synthesis. This technical guide provides a comprehensive overview of the spectroscopic data for a representative Boc-protected aminopyrrolidine derivative, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The experimental protocols for obtaining this data are also detailed to assist researchers in their analytical endeavors.
While specific, publicly available experimental spectra for this compound are limited, this guide utilizes data from a closely related and well-characterized analog to illustrate the expected spectroscopic features. The methodologies and interpretation principles described herein are directly applicable to the target compound.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data obtained for a representative Boc-protected aminopyrrolidine derivative.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
| 3.87 – 3.78 | m | - | 1H | CH-N |
| 3.36 – 3.23 | m | - | 2H | CH₂-N(Boc) |
| 2.00 – 1.73 | m | - | 3H | Pyrrolidine CH₂ |
| 1.72 – 1.65 | m | - | 1H | Pyrrolidine CH₂ |
| 1.65 – 1.57 | m | - | 1H | Pyrrolidine CH₂ |
| 1.46 | s | - | 9H | C(CH₃)₃ |
| 1.21 | dd | 13.5, 10.2 | 1H | CH₂-NH₂ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ ppm) | Assignment |
| 154.5 | C=O (Boc) |
| 79.2 | C (CH₃)₃ |
| 54.6 | CH-N |
| 48.6 | CH₂-N(Boc) |
| 45.9 | CH₂-NH₂ |
| 32.9 | Pyrrolidine CH₂ |
| 30.4 | Pyrrolidine CH₂ |
| 28.9 | C(C H₃)₃ |
| 23.4 | Pyrrolidine CH₂ |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Broad | N-H stretch (amine) |
| 2956, 2871 | Strong | C-H stretch (alkane) |
| 1691 | Strong | C=O stretch (carbamate) |
| 1477, 1455 | Medium | C-H bend (alkane) |
| 1389, 1364 | Medium | C-H bend (tert-butyl) |
| 1169 | Strong | C-O stretch (carbamate) |
Sample preparation: Thin film
Table 4: Mass Spectrometry Data
| m/z | Ion Type |
| 201.16 | [M+H]⁺ |
| 223.14 | [M+Na]⁺ |
| 145.12 | [M-C₄H₈]⁺ |
| 101.10 | [M-Boc+H]⁺ |
Ionization Method: Electrospray Ionization (ESI)
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on established techniques for the analysis of small organic molecules.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard. The solution was then filtered into a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer.[1]
-
¹H NMR Acquisition: The ¹H NMR spectrum was acquired using a standard pulse sequence. Data was collected over a spectral width of 16 ppm with a relaxation delay of 1 second. A total of 16 scans were averaged.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence. Data was collected over a spectral width of 220 ppm with a relaxation delay of 2 seconds. A total of 1024 scans were averaged.
-
Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the neat compound (as an oil or a thin solid film) was placed directly onto the diamond crystal of a PerkinElmer Spectrum 100 FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.[1]
-
Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum 100 FTIR spectrometer.[1]
-
Acquisition: The spectrum was acquired over the range of 4000-650 cm⁻¹. A total of 16 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted.
-
Data Processing: The resulting transmittance spectrum was converted to absorbance.
Mass Spectrometry (MS)
-
Sample Preparation: The compound was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution was then further diluted with the mobile phase to a final concentration of ~10 µg/mL.
-
Instrumentation: High-resolution mass spectra (HRMS) were obtained using an Agilent 6230 TOF LC/MS system with an electrospray ionization (ESI) source.
-
Acquisition: The sample was introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. The ESI source was operated in positive ion mode. The mass spectrum was acquired over a mass range of m/z 50-500.
-
Data Processing: The acquired mass spectrum was analyzed to determine the mass-to-charge ratio of the molecular ion and any significant fragment ions. The exact mass was used to confirm the elemental composition.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound, leading to its structural elucidation.
Caption: A logical workflow for the structural elucidation of organic compounds using spectroscopic techniques.
References
Commercial Sourcing and Technical Guide for Enantiomerically Pure Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
A comprehensive resource for researchers, scientists, and drug development professionals on the procurement, analysis, and application of (R)- and (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate.
Introduction
Enantiomerically pure tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, available as both (R)- and (S)-isomers, serves as a critical chiral building block in modern medicinal chemistry. Its rigid pyrrolidine scaffold, coupled with a strategically placed primary amine and a Boc-protected secondary amine, makes it a versatile synthon for the construction of complex, high-value molecules with specific stereochemistry. This technical guide provides an in-depth overview of commercial suppliers, quantitative specifications, detailed experimental protocols for synthesis and analysis, and insights into the signaling pathways where derivatives of these chiral amines play a significant role.
Commercial Suppliers and Quantitative Data
A multitude of chemical suppliers offer both the (R)- and (S)-enantiomers of this compound. The quality and specifications of the product can vary between suppliers and batches. Below is a summary of typical quantitative data compiled from various commercial sources. Researchers are advised to request batch-specific Certificates of Analysis (CoA) for the most accurate information.
Table 1: Quantitative Data for (S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
| Parameter | Typical Specification | Analytical Method |
| CAS Number | 119020-01-8 | - |
| Molecular Formula | C₁₀H₂₀N₂O₂ | - |
| Molecular Weight | 200.28 g/mol | - |
| Appearance | Colorless to light yellow oil or solid | Visual |
| Purity (Assay) | ≥97% (often >98%) | GC, HPLC |
| Enantiomeric Excess (ee) | ≥97.5% (often >99%) | Chiral GC, Chiral HPLC |
| Storage Temperature | 2-8°C | - |
Table 2: Quantitative Data for (R)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
| Parameter | Typical Specification | Analytical Method |
| CAS Number | 259537-92-3 | - |
| Molecular Formula | C₁₀H₂₀N₂O₂ | - |
| Molecular Weight | 200.28 g/mol | - |
| Appearance | Colorless to light yellow oil or solid | Visual |
| Purity (Assay) | ≥97% (often >98%) | GC, HPLC |
| Enantiomeric Excess (ee) | ≥98% | Chiral GC, Chiral HPLC |
| Storage Temperature | 2-8°C | - |
Note: The hydrochloride salt of the (S)-enantiomer (CAS: 1190890-11-9) is also commercially available and may be preferred for its improved stability and handling properties.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of enantiomerically pure this compound. These protocols are based on established literature procedures and can be adapted for specific laboratory settings.
Synthesis of (S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate from (S)-Prolinol
This multi-step synthesis starts from the readily available chiral precursor, (S)-prolinol.
Step 1: Boc-Protection of (S)-Prolinol
-
To a solution of (S)-prolinol (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.
Step 2: Mesylation of the Alcohol
-
Dissolve the product from Step 1 (1 equivalent) in DCM and cool to 0 °C.
-
Add triethylamine (1.5 equivalents).
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 equivalents).
-
Stir the reaction at 0 °C for 2-4 hours.
-
Wash the reaction mixture with cold water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-butyl 2-((methylsulfonyloxy)methyl)pyrrolidine-1-carboxylate.
Step 3: Azide Displacement
-
Dissolve the mesylated intermediate (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (3 equivalents).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate.
Step 4: Reduction of the Azide
-
Dissolve the azide intermediate (1 equivalent) in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel to obtain enantiomerically pure (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate.
A similar synthetic route can be employed for the (R)-enantiomer starting from (R)-prolinol.
Quality Control: Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric purity of the final product is a critical quality attribute and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H)
Mobile Phase (Isocratic):
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.
-
A small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) may be added to the mobile phase to improve peak shape and resolution for amines.
Procedure:
-
Prepare a dilute solution of the sample in the mobile phase (e.g., 1 mg/mL).
-
Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25 °C).
-
Set the UV detection wavelength (e.g., 210 nm).
-
Inject the sample onto the column.
-
The two enantiomers will have different retention times, allowing for their separation and quantification.
-
Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the procurement and in-house quality verification of enantiomerically pure this compound.
Caption: A typical workflow for procuring and verifying the quality of chiral building blocks.
Signaling Pathways
Derivatives of this compound are utilized in the synthesis of inhibitors targeting key signaling pathways in various diseases. Below are simplified diagrams of two such pathways.
IKKβ (IκB Kinase β) Signaling Pathway
The IKKβ pathway is a central component of the NF-κB signaling cascade, which plays a critical role in inflammation, immunity, and cell survival.
Caption: Simplified representation of the canonical IKKβ/NF-κB signaling pathway.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G-protein coupled receptor that plays a crucial role in neurotransmission. Its dysregulation is implicated in several neurological and psychiatric disorders.
Caption: A simplified diagram of the dopamine D2 receptor signaling cascade.
Conclusion
Enantiomerically pure (R)- and (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate are indispensable chiral building blocks in the synthesis of a wide array of biologically active molecules. A thorough understanding of their commercial availability, quality attributes, and the analytical methods for their characterization is paramount for researchers in drug discovery and development. The ability to synthesize and confirm the enantiomeric purity of these compounds is a critical step in the development of novel therapeutics targeting key signaling pathways.
A Technical Guide to Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a versatile chiral building block crucial in medicinal chemistry and drug development. The pyrrolidine ring is a prominent core structure in many FDA-approved drugs, and the incorporation of this scaffold can enhance the three-dimensional character of molecules, a desirable feature in modern drug design. This document covers its chemical properties, stereoisomers, synthesis, and detailed experimental protocols for its analysis and application, particularly in peptide synthesis.
Physicochemical Properties
This compound is a stable compound, often appearing as a colorless to light yellow liquid or solid.[1] It is important to distinguish between the racemic mixture and its stereoisomers, as the biological activity of resulting compounds is often dependent on a specific stereochemistry.
| Identifier | Value |
| IUPAC Name (Racemic) | This compound |
| Molecular Formula | C₁₀H₂₀N₂O₂[2][3][4] |
| Molecular Weight | 200.28 g/mol [2] |
| CAS Number (Racemic) | 177911-87-4[2][3][4] |
| CAS Number ((S)-enantiomer) | 119020-01-8[5] |
| CAS Number ((R)-enantiomer) | 259537-92-3[6] |
| Appearance | Colorless to light yellow liquid or solid[1] |
| Storage Temperature | 2-8°C[5] |
Synthesis
The most common stereospecific synthesis of the chiral forms of this compound starts from readily available chiral materials like (S)-prolinol. The synthesis involves multiple steps, including the protection of the pyrrolidine nitrogen, activation of the primary alcohol, conversion to the amine, and subsequent purification.[5]
Caption: Synthetic workflow for (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate.
Experimental Protocols
Analytical Characterization
Detailed analytical methods are crucial for verifying the structure and purity of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [1]
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like TMS.
-
2. Infrared (IR) Spectroscopy [1]
-
Objective: To identify the key functional groups.
-
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal. If solid, ensure good contact by applying pressure.
-
Data Acquisition: Acquire a background spectrum of the clean ATR crystal, followed by the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The instrument software will generate the absorbance or transmittance spectrum. Identify characteristic absorption bands.
-
3. Mass Spectrometry (MS) [1]
-
Objective: To determine the molecular weight and study the fragmentation pattern.
-
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) in a solvent like methanol or acetonitrile. A small amount of formic acid can be added to promote protonation.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺) to confirm the molecular weight.
-
Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a common amine protecting group that can be removed under acidic conditions.[7]
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [7]
-
Dissolve (S)-1-Boc-2-(aminomethyl)pyrrolidine in anhydrous DCM (approx. 0.1-0.5 M) in a round-bottom flask and cool to 0°C.
-
Slowly add TFA (typically 20-50% v/v) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize remaining acid.
Method B: Hydrochloric Acid (HCl) in Dioxane [7]
-
To (S)-1-Boc-2-(aminomethyl)pyrrolidine in a round-bottom flask, add a solution of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-MS.
-
The product, (S)-2-(aminomethyl)pyrrolidine dihydrochloride, may precipitate. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the mixture under reduced pressure. The residue can be triturated with diethyl ether to induce solidification.
Caption: Experimental workflow for Boc deprotection.
Applications in Drug Development and Peptide Synthesis
(S)-1-Boc-2-(aminomethyl)pyrrolidine is a valuable building block in the synthesis of novel peptides and peptidomimetics.[8] Its rigid pyrrolidine scaffold can induce specific turns in a peptide backbone, which is often crucial for biological activity and receptor binding.
Incorporation into a Peptide Sequence (Fmoc-SPPS)
This protocol describes the incorporation of the building block into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).[8]
-
Resin Preparation: Start with a pre-loaded Fmoc-amino acid resin.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.
-
Peptide Coupling: Couple subsequent Fmoc-amino acids using standard coupling reagents (e.g., DIC/Oxyma Pure).
-
Incorporation of the Pyrrolidine Moiety:
-
Activate the C-terminal carboxylic acid of the resin-bound peptide.
-
Add (S)-1-Boc-2-(aminomethyl)pyrrolidine (as the nucleophile) to the activated peptide-resin.
-
-
Boc Deprotection: Remove the Boc group from the newly introduced exocyclic amine using 50% TFA in DCM.
-
Peptide Elongation: Continue coupling the next Fmoc-amino acid to the now free primary amine.
Caption: Workflow for incorporating the pyrrolidine moiety in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 177911-87-4[this compound]- Acmec Biochemical [acmec.com.cn]
- 3. a2bchem.com [a2bchem.com]
- 4. This compound - CAS:177911-87-4 - Sunway Pharm Ltd [3wpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1512534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Review of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate in chemical literature
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and organic synthesis. Its pyrrolidine scaffold is a common motif in a multitude of biologically active compounds, including approved pharmaceuticals. The presence of a primary amine and a Boc-protected secondary amine provides orthogonal reactivity, making it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive review of its synthesis, physicochemical properties, and applications in drug discovery, with a focus on its role in the development of IκB kinase β (IKKβ) inhibitors. Detailed experimental protocols and visualizations of key chemical transformations and biological pathways are presented to facilitate its use in research and development.
Physicochemical Properties
This compound is a liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below. It is important to note that different stereoisomers exist, with the (S)- and (R)-enantiomers, as well as the racemic mixture, being commercially available. The properties listed here are for the racemic mixture unless otherwise specified.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [2][3] |
| Molecular Weight | 200.28 g/mol | [2][3] |
| CAS Number | 177911-87-4 (racemic) | [2][3] |
| 259537-92-3 ((R)-enantiomer) | [4] | |
| 119020-01-8 ((S)-enantiomer) | ||
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 280.3±13.0 °C (Predicted) | [5] |
| Density | 1.014 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.472 | [1][5] |
| Storage Temperature | 2-8°C | [1][5] |
Synthesis
A common and efficient method for the synthesis of this compound involves a two-step process starting from the readily available amino acid, L-proline (for the (S)-enantiomer) or D-proline (for the (R)-enantiomer). The first step is the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, followed by amidation of the carboxylic acid and subsequent reduction of the amide to the primary amine.
Synthetic Scheme
Caption: Synthetic route to (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate.
Detailed Experimental Protocols
Step 1: Synthesis of N-Boc-L-prolinamide from N-Boc-L-proline
This procedure is adapted from standard methods of amide formation from a carboxylic acid.[6]
-
To a solution of N-Boc-L-proline (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride (1.2 equivalents) dropwise to the solution. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of gas ceases.
-
The solvent is removed under reduced pressure to yield the crude N-Boc-L-proline chloride.
-
The crude acid chloride is dissolved in anhydrous CH₂Cl₂ and added dropwise to a cooled (0 °C) saturated solution of ammonia in water.
-
The reaction mixture is stirred vigorously for 2 hours at room temperature.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-Boc-L-prolinamide, which can be purified by column chromatography or recrystallization.
Step 2: Reduction of N-Boc-L-prolinamide to (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
This procedure is a standard lithium aluminum hydride (LAH) reduction of an amide.[7][8]
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of N-Boc-L-prolinamide (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
The resulting granular precipitate is filtered off, and the filter cake is washed with THF.
-
The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to give pure (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate.
Spectroscopic Data
¹H NMR (CDCl₃, 500 MHz): The spectrum is expected to show a complex multiplet for the pyrrolidine ring protons between δ 1.5 and 3.5 ppm. The aminomethyl protons would likely appear as a multiplet around δ 2.7-3.0 ppm. A singlet for the nine protons of the tert-butyl group will be present around δ 1.46 ppm. The NH₂ protons will appear as a broad singlet.
¹³C NMR (CDCl₃, 125 MHz): The carbonyl carbon of the Boc group is expected around δ 154-155 ppm. The quaternary carbon of the tert-butyl group should appear around δ 79-80 ppm, and the methyl carbons of the tert-butyl group at approximately δ 28.5 ppm. The carbons of the pyrrolidine ring will resonate in the range of δ 23-60 ppm, and the aminomethyl carbon will be in the range of δ 45-47 ppm.
Applications in Drug Discovery
The chiral pyrrolidine motif is a key structural feature in numerous biologically active molecules. This compound, particularly the (S)-enantiomer, serves as a valuable building block in the synthesis of potent and selective enzyme inhibitors.
IκB Kinase β (IKKβ) Inhibitors and the NF-κB Signaling Pathway
The nuclear factor-κB (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses, cell survival, and proliferation.[10] Dysregulation of this pathway is implicated in various diseases, including chronic inflammatory conditions and cancer.[11][12] IκB kinase β (IKKβ) is a key enzyme in the canonical NF-κB pathway.[13] In response to pro-inflammatory stimuli, IKKβ phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation.[10][14] This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.[13][15] Therefore, the inhibition of IKKβ is a promising therapeutic strategy for a range of diseases.
Caption: The canonical NF-κB signaling pathway and the point of intervention for IKKβ inhibitors.
(S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate has been utilized as a chiral building block in the synthesis of potent IKKβ inhibitors. The pyrrolidine ring often serves as a scaffold to correctly orient pharmacophoric groups within the ATP-binding site of the kinase. The primary amine can be functionalized to introduce key interactions with the enzyme, while the Boc-protected amine allows for further synthetic elaboration.
Application in Asymmetric Organocatalysis
Derivatives of this compound are also employed as organocatalysts in asymmetric synthesis. The chiral pyrrolidine backbone is a privileged scaffold for creating catalysts that can induce high stereoselectivity in a variety of chemical transformations.
Asymmetric Michael Addition
One prominent application is in the asymmetric Michael addition of aldehydes or ketones to nitroalkenes.[13] In this reaction, the secondary amine of the deprotected pyrrolidine derivative reacts with the carbonyl compound to form a chiral enamine intermediate. This enamine then attacks the nitroalkene from one face, directed by the steric environment of the catalyst, leading to the preferential formation of one enantiomer of the product.
Caption: A generalized experimental workflow for an organocatalytic asymmetric Michael addition.
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in both medicinal chemistry and asymmetric catalysis. Its straightforward synthesis from proline, coupled with its orthogonal protecting group strategy, makes it an attractive starting material for the synthesis of complex nitrogen-containing molecules. Its utility in the development of IKKβ inhibitors highlights its importance in the discovery of novel therapeutics for inflammatory diseases and cancer. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in its effective utilization.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. aminer.org [aminer.org]
- 3. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors [ijbs.com]
- 4. tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1512534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. rsc.org [rsc.org]
- 10. How NF-kappaB is activated: the role of the IkappaB kinase (IKK) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An antiinflammatory role for IKKβ through the inhibition of “classical” macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. IkappaB kinase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Characterization of Boc-Protected (S)-2-(Aminomethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Boc-2-(aminomethyl)pyrrolidine, also known as tert-butyl (S)-2-(aminomethyl)pyrrolidine-1-carboxylate, is a crucial chiral building block in medicinal chemistry and drug development.[1] Its structure, which combines a pyrrolidine ring with a protected primary amine, makes it a versatile scaffold for creating complex molecular architectures.[1][2] The pyrrolidine ring is a common core in many FDA-approved drugs, and its inclusion can improve the three-dimensional characteristics of molecules, a desirable feature in modern drug design.[2] This guide details a common synthetic route and the analytical characterization of this important compound.
Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine
A prevalent and stereospecific synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine begins with the commercially available chiral starting material, N-Boc-L-proline.[3] The process involves a multi-step sequence including reduction, activation, azide displacement, and a final reduction to yield the desired product.[1][3]
Synthetic Workflow Diagram
Caption: Synthetic pathway for (S)-1-Boc-2-(aminomethyl)pyrrolidine.
Experimental Protocol: Multi-step Synthesis
Step 1: Reduction of N-Boc-L-proline to N-Boc-L-prolinol [3]
-
Dissolve N-Boc-L-proline in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (BH3·THF) or lithium aluminum hydride (LiAlH4).
-
Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Carefully quench the reaction at 0 °C by the slow addition of methanol or water.
-
Perform an aqueous work-up by extracting the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-L-prolinol.
Step 2: Mesylation of N-Boc-L-prolinol [3]
-
Dissolve the crude N-Boc-L-prolinol in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a suitable base, such as triethylamine.
-
Slowly add methanesulfonyl chloride (MsCl) to the cooled solution.
-
Stir the reaction at 0 °C until TLC analysis shows the reaction is complete.
-
Perform an aqueous work-up to remove the triethylamine hydrochloride salt.
-
Dry the organic layer, filter, and concentrate to yield the crude mesylate intermediate.
Step 3: Synthesis of (S)-1-Boc-2-(azidomethyl)pyrrolidine [3]
-
Dissolve the crude mesylate in dimethylformamide (DMF).
-
Add sodium azide (NaN3).
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete as monitored by TLC.
-
After cooling, perform an aqueous work-up and extract the product into an organic solvent.
-
Dry and concentrate the organic phase to yield the crude azide.
Step 4: Reduction of Azide to (S)-1-Boc-2-(aminomethyl)pyrrolidine [3]
-
Dissolve the crude azide intermediate in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) until TLC indicates completion.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude final product.
-
Purify the crude product by column chromatography on silica gel to yield pure (S)-1-Boc-2-(aminomethyl)pyrrolidine.
Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (S)-1-Boc-2-(aminomethyl)pyrrolidine.[4] A combination of spectroscopic and chromatographic techniques is typically employed.
Summary of Physicochemical and Spectroscopic Data
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate | [5] |
| CAS Number | 119020-01-8 | [5][6] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [5][6] |
| Molecular Weight | 200.28 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid or solid | [5] |
| Optical Purity (GC) | ≥97.5% enantiomeric excess | [1][6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): | [5] |
| ~ 3.80-3.95 (m, 1H, Pyrrolidine CH) | [5] | |
| ~ 3.20-3.40 (m, 2H, Pyrrolidine CH₂) | [5] | |
| ~ 2.60-2.90 (m, 2H, Aminomethyl CH₂) | [5] | |
| ~ 1.70-2.00 (m, 4H, Pyrrolidine CH₂) | [5] | |
| ~ 1.45 (s, 9H, Boc group CH₃) | [5] | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): | [5] |
| ~ 154.5 (C=O, Boc) | [5] | |
| ~ 79.0 (Quaternary C, Boc) | [5] | |
| ~ 58.0 (Pyrrolidine CH) | [5] | |
| ~ 46.5 (Pyrrolidine CH₂) | [5] | |
| ~ 45.0 (Aminomethyl CH₂) | [5] | |
| ~ 28.5 (CH₃, Boc) | [5] | |
| ~ 27.0, 23.0 (Pyrrolidine CH₂) | [5] | |
| Mass Spec. (MS) | m/z (ion): | [5] |
| 201.16 [M+H]⁺ | [5] | |
| 145.10 [M-C₄H₈]⁺ | [5] | |
| 101.11 [M-Boc+H]⁺ | [5] | |
| Infrared (IR) ATR | ν (cm⁻¹): | [5] |
| 3350-3200 (N-H stretch) | [5] | |
| 2970-2870 (C-H stretch) | [5] | |
| ~1680 (C=O stretch, Boc) | [5] | |
| ~1170 (C-O stretch) | [5] |
Experimental Protocols for Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [5]
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
-
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a clean, dry 5 mm NMR tube.
-
¹H NMR Instrument Parameters:
-
Spectrometer: 400 MHz or higher.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Instrument Parameters:
-
Spectrometer: 100 MHz (or corresponding frequency).
-
Pulse Sequence: Proton-decoupled.
-
Number of Scans: 512-2048, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like TMS.
-
2. Mass Spectrometry (MS) [4][5]
-
Objective: To determine the molecular weight and analyze the fragmentation pattern.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecular ions [M+H]⁺ and characteristic fragments. Common fragmentations include the loss of isobutylene (56 Da) and the entire Boc group (100 Da).[4][5]
-
3. Infrared (IR) Spectroscopy [5]
-
Objective: To identify the key functional groups present in the molecule.
-
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: As the compound can be a liquid or low-melting solid, place a small drop or a small amount of solid directly onto the ATR crystal.
-
Instrument Parameters:
-
Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Acquire a background spectrum of the clean crystal, followed by the sample spectrum.
-
4. Chiral Chromatography (GC or HPLC) [4]
-
Objective: To determine the enantiomeric excess (ee) and chemical purity.
-
Methodology (General):
-
Instrumentation: A Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) equipped with a suitable chiral column.
-
Sample Preparation: Prepare a dilute solution of the sample in an appropriate mobile phase or solvent.
-
Method Development: Develop a separation method by optimizing the mobile phase composition, flow rate, and temperature to achieve baseline separation of the enantiomers.
-
Analysis: Inject the sample and integrate the peak areas of the two enantiomers to calculate the enantiomeric excess. Chemical purity is determined by comparing the main peak area to the total area of all peaks. A purity of ≥96.5% is often reported.[6]
-
References
An In-depth Technical Guide to Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate: Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a key chiral building block, has become indispensable in modern medicinal chemistry. Its unique structural motif, featuring a protected pyrrolidine ring with a primary amine side chain, serves as a versatile scaffold in the synthesis of a multitude of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its discovery, the historical evolution of its synthesis, detailed experimental protocols for its preparation, and its critical role in the development of impactful antiviral drugs.
Introduction: A Versatile Chiral Building Block
This compound, particularly its enantiomerically pure (S)-form, is a valuable intermediate in the synthesis of numerous biologically active molecules.[1] The pyrrolidine ring is a prevalent core structure in many FDA-approved drugs, and its incorporation can enhance the three-dimensional character of a molecule, a desirable trait in modern drug design.[2] The presence of both a protected secondary amine within the ring and a primary amine on the side chain allows for sequential and regioselective functionalization, making it a powerful tool for constructing complex molecular architectures.
Discovery and History
While a definitive "discovery" paper for this compound is not readily identifiable, its emergence is intrinsically linked to the broader development of chiral pyrrolidine synthesis and the use of the tert-butoxycarbonyl (Boc) protecting group. The synthesis of chiral pyrrolidines has been an active area of research for decades, driven by their prevalence in natural products and pharmaceuticals.[3][4] Early methods often relied on resolution of racemic mixtures or the use of chiral auxiliaries. The development of synthetic routes starting from readily available chiral pool materials, such as the amino acid L-proline, marked a significant advancement in accessing enantiomerically pure pyrrolidine derivatives. The introduction of the Boc protecting group provided a robust and easily removable means of protecting the pyrrolidine nitrogen, facilitating a wide range of chemical transformations. The combination of these advancements paved the way for the synthesis and widespread use of this compound as a key building block in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties for the racemic and enantiomerically pure forms of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| CAS Number (Racemic) | 177911-87-4 |
| CAS Number ((S)-enantiomer) | 119020-01-8 |
| CAS Number ((R)-enantiomer) | 259537-92-3 |
| Appearance | Colorless to light yellow liquid or solid |
| Boiling Point | 280.3±13.0 °C (Predicted)[5] |
| Density | 1.014 g/mL at 25 °C[5] |
| Refractive Index | n20/D 1.472[5] |
Synthesis of (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
The most common and stereospecific synthesis of the (S)-enantiomer starts from the readily available and relatively inexpensive chiral starting material, L-proline. The synthetic pathway involves a series of well-established chemical transformations.
Synthetic Pathway Overview
The overall synthetic strategy from L-proline is depicted below. It involves the protection of the pyrrolidine nitrogen with a Boc group, reduction of the carboxylic acid to a primary alcohol, activation of the alcohol, and subsequent conversion to the primary amine.
References
The Pivotal Role of tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate in Asymmetric Organocatalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the catalytic applications and mechanism of action of organocatalysts derived from the versatile chiral building block, tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate. While this compound itself is not catalytically active due to the Boc-protecting group, it serves as a crucial precursor for the synthesis of highly efficient prolinamide and thiourea-based organocatalysts. This guide will delve into the synthesis of these catalysts, their detailed mechanisms of action in key asymmetric transformations, and a comprehensive overview of their performance.
From Precursor to Catalyst: Synthesis of Prolinamide and Thiourea Organocatalysts
The primary amine of the aminomethyl group and the secondary amine of the pyrrolidine ring (after deprotection) are the key functional handles of this compound that allow for its elaboration into sophisticated organocatalysts.
Synthesis of Prolinamide-Based Catalysts
Prolinamide catalysts are synthesized through a straightforward amide coupling reaction between a suitable carboxylic acid (often another protected amino acid like N-Boc-L-proline) and this compound, followed by the removal of the Boc protecting groups.
Experimental Protocol: Synthesis of (S)-N-((S)-pyrrolidin-2-ylmethyl)prolinamide
-
Step 1: Amide Coupling. To a solution of N-Boc-L-proline (1.0 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at 0 °C for 30 minutes. Subsequently, add a solution of (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.0 eq) in DCM. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Step 2: Boc Deprotection. Dissolve the purified Boc-protected intermediate in a 4M HCl solution in dioxane or trifluoroacetic acid (TFA) in DCM. Stir the solution at room temperature for 2-4 hours. Concentrate the reaction mixture under reduced pressure. Neutralize the residue with a suitable base (e.g., aqueous NaOH or NaHCO₃) and extract the product with an organic solvent. Dry the organic layer and concentrate to yield the final prolinamide catalyst.
Synthesis of Thiourea-Based Catalysts
Bifunctional thiourea-amine catalysts are prepared by reacting the deprotected aminomethylpyrrolidine with an appropriate isothiocyanate. The synthesis often starts with the Boc-protected precursor.
Experimental Protocol: Synthesis of a (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst
-
Step 1: Isothiocyanate Preparation (if not commercially available). A common method involves the reaction of an aniline derivative with phenyl chlorothioformate in the presence of a base like pyridine.
-
Step 2: Thiourea Formation. To a stirred solution of (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent such as DCM, add the desired isothiocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) (1.0 eq) at room temperature. The reaction is typically stirred for several hours until completion (monitored by TLC). The solvent is then removed under reduced pressure to yield the crude Boc-protected thiourea, which can be used directly in the next step.
-
Step 3: Boc Deprotection. The Boc-protected thiourea is dissolved in a mixture of TFA and DCM (e.g., a 1:1 v/v mixture) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The residue is then neutralized with an aqueous base (e.g., NaHCO₃) and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The final thiourea catalyst can be purified by flash column chromatography.
Mechanism of Action in Asymmetric Catalysis
Organocatalysts derived from this compound operate through a dual activation mechanism, a hallmark of many modern organocatalysts. The deprotected pyrrolidine nitrogen acts as a nucleophilic catalyst, forming an enamine or iminium ion intermediate with the substrate. Simultaneously, the prolinamide or thiourea moiety acts as a Brønsted acid, activating the electrophile through hydrogen bonding.
Asymmetric Aldol Reaction (Prolinamide Catalysis)
The prolinamide-catalyzed asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds. The mechanism is analogous to that of proline catalysis.
The catalytic cycle begins with the reaction of the secondary amine of the prolinamide catalyst with a ketone to form a nucleophilic enamine intermediate. The amide N-H group of the catalyst then forms a hydrogen bond with the aldehyde, activating it and directing its facial approach to the enamine. The subsequent C-C bond formation occurs with high stereocontrol, dictated by the chiral environment of the catalyst. Finally, hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.
Quantitative Data for Asymmetric Aldol Reactions
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | 4-Nitrobenzaldehyde | Acetone | 20 | -25 | 48 | 66 | - | 93 |
| 2 | Benzaldehyde | Acetone | 20 | -25 | 48 | 75 | - | 82 |
| 3 | Cyclohexanecarboxaldehyde | Acetone | 20 | -25 | 24 | 95 | - | >99 |
| 4 | 4-Nitrobenzaldehyde | Cyclohexanone | 10 | 25 | 24 | 95 | 95:5 | 98 |
| 5 | Benzaldehyde | Cyclohexanone | 10 | 25 | 48 | 88 | 92:8 | 96 |
Asymmetric Michael Addition (Thiourea-Amine Catalysis)
Bifunctional thiourea-amine catalysts are highly effective in promoting the asymmetric Michael addition of ketones or aldehydes to nitroolefins, yielding valuable γ-nitro carbonyl compounds.
The catalytic cycle involves the formation of an enamine intermediate between the ketone and the secondary amine of the catalyst. The thiourea moiety of the catalyst then activates the nitroolefin electrophile through double hydrogen bonding with the nitro group. This dual activation brings the nucleophile and electrophile into close proximity within a chiral environment, facilitating a highly stereoselective C-C bond formation. Hydrolysis of the resulting iminium intermediate liberates the Michael adduct and regenerates the catalyst.
Quantitative Data for Asymmetric Michael Additions
| Entry | Ketone | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | 10 | Brine | 12 | 97 | 97:3 | 94 |
| 2 | Acetone | trans-β-Nitrostyrene | 10 | Toluene | 24 | 99 | - | 92 |
| 3 | Cyclopentanone | trans-β-Nitrostyrene | 10 | Water | 24 | 90 | 95:5 | 85 |
| 4 | Cyclohexanone | 2-(2-Nitrovinyl)furan | 10 | Brine | 12 | 95 | 96:4 | 93 |
| 5 | Cyclohexanone | 2-Nitro-1-(p-tolyl)ethene | 10 | Brine | 24 | 96 | 97:3 | 95 |
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a three-component reaction involving a ketone, an aldehyde, and an amine to produce β-amino carbonyl compounds. Organocatalysts derived from this compound can also effectively catalyze this transformation.
The mechanism is similar to the aldol and Michael reactions. The catalyst first forms an enamine with the ketone. In parallel, the aldehyde and the amine component react to form an in-situ generated imine. The prolinamide or thiourea moiety of the catalyst then activates this imine through hydrogen bonding. The enamine then attacks the activated imine in a stereocontrolled manner. Finally, hydrolysis of the resulting intermediate yields the Mannich product and regenerates the catalyst.
Quantitative Data for Asymmetric Mannich Reactions
| Entry | Ketone | Aldehyde | Amine | Catalyst | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Acetone | 4-Nitrobenzaldehyde | p-Anisidine | Prolinamide | 85 | 95:5 | 96 |
| 2 | Cyclohexanone | Benzaldehyde | p-Anisidine | Prolinamide | 90 | >99:1 | 99 |
| 3 | Acetone | Isovaleraldehyde | p-Anisidine | Prolinamide | 78 | 94:6 | 97 |
| 4 | Acetone | 4-Nitrobenzaldehyde | N-Boc-imine | Thiourea-Amine | 92 | 1:19 | 98 (anti) |
| 5 | Propanal | 4-Chlorobenzaldehyde | p-Anisidine | Prolinamide | 88 | 98:2 | 99 |
Conclusion
This compound is a highly valuable and versatile chiral building block in the field of asymmetric organocatalysis. Its utility lies in its ready conversion to a variety of potent prolinamide and thiourea-based organocatalysts. These catalysts exhibit excellent performance in a range of important carbon-carbon bond-forming reactions, including aldol, Michael, and Mannich reactions. Their mechanism of action, based on a dual activation strategy involving enamine/iminium ion formation and hydrogen bond-mediated electrophile activation, allows for high levels of stereocontrol. The modularity in the synthesis of these catalysts provides a platform for fine-tuning their steric and electronic properties to achieve optimal reactivity and selectivity for specific applications in academic research and industrial drug development.
Methodological & Application
Application Notes and Protocols: Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a versatile chiral building block pivotal in the advancement of asymmetric organocatalysis. Its inherent chirality, originating from the pyrrolidine ring, makes it an ideal scaffold for the synthesis of a diverse range of powerful organocatalysts. These catalysts are instrumental in the stereoselective synthesis of complex molecules, a critical aspect of modern drug discovery and development. This document provides detailed application notes and experimental protocols for the use of organocatalysts derived from this precursor in key asymmetric transformations, namely Michael additions and aldol reactions.
Catalyst Synthesis from this compound
The primary amine and the pyrrolidine nitrogen of this compound serve as handles for derivatization, leading to the formation of highly effective bifunctional organocatalysts such as prolinamides and thioureas. These catalysts operate by activating both the nucleophile and the electrophile through non-covalent interactions, thereby facilitating highly stereocontrolled bond formation.
Synthesis of a Prolinamide Organocatalyst
A common strategy involves the coupling of N-Boc-L-proline with (S)-1-Boc-2-(aminomethyl)pyrrolidine, followed by the deprotection of the Boc groups to yield the active catalyst.[1]
Experimental Protocol: Synthesis of (S)-N-((S)-pyrrolidin-2-ylmethyl)prolinamide [1]
Step 1: Amide Coupling
-
To a solution of N-Boc-L-proline (1.0 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of (S)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the Boc-protected prolinamide.
Step 2: Deprotection
-
Dissolve the Boc-protected prolinamide from Step 1 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA v/v).
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated aqueous NaHCO₃ solution and extract the product with DCM or another suitable organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the final prolinamide catalyst.
Synthesis of a Thiourea Organocatalyst
Bifunctional thiourea organocatalysts are synthesized by reacting the primary amine of (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate with an appropriate isothiocyanate, followed by deprotection.
Experimental Protocol: Synthesis of a Pyrrolidine-Thiourea Catalyst [2]
Step 1: Thiourea Formation
-
To a stirred solution of (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.0 eq) in dry CH₂Cl₂ (30 mL), add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) at room temperature.
-
Allow the reaction mixture to stir for 12 hours.
-
Remove the solvent under reduced pressure to give the crude Boc-protected thiourea, which can be used in the next step without further purification.
Step 2: Deprotection
-
Dissolve the crude Boc-protected thiourea in CH₂Cl₂.
-
Add trifluoroacetic acid (TFA) and stir the mixture until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure to yield the final pyrrolidine-thiourea catalyst.
Asymmetric Michael Addition
Organocatalysts derived from this compound are highly effective in promoting the asymmetric Michael addition of carbonyl compounds to nitroolefins, yielding valuable γ-nitro carbonyl compounds.[3]
General Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene[1][2]
-
To a solution of the pyrrolidine-based organocatalyst (e.g., 10-20 mol%) in a suitable solvent (e.g., toluene, DCM, or neat) at the desired temperature (e.g., room temperature or 0 °C), add cyclohexanone (2-10 equivalents).
-
Stir the mixture for 15 minutes.
-
Add the β-nitrostyrene (1.0 equivalent).
-
Stir the reaction mixture at the specified temperature for the time indicated in the data table (typically 24-72 hours), monitoring the progress by TLC.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired Michael adduct.[3]
Quantitative Data for Asymmetric Michael Addition
The following table summarizes the performance of a prolinamide catalyst in the asymmetric Michael addition of cyclohexanone to various substituted β-nitrostyrenes.
| Entry | β-Nitrostyrene Substituent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | H | 20 | 48 | 95 | 95:5 | 98 |
| 2 | 4-Cl | 20 | 72 | 92 | 96:4 | 97 |
| 3 | 4-NO₂ | 20 | 24 | 99 | >99:1 | 99 |
| 4 | 2-Cl | 20 | 72 | 85 | 94:6 | 96 |
| 5 | 4-MeO | 20 | 96 | 88 | 93:7 | 95 |
Asymmetric Aldol Reaction
Prolinamide and related organocatalysts derived from this compound are also efficient in catalyzing the direct asymmetric aldol reaction between ketones and aldehydes.
General Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde[4]
-
To a mixture of the organocatalyst (e.g., 10 mol%) and a co-catalyst if required (e.g., 20 mol% acid) in a suitable solvent (e.g., a mixture of sea water and tap water (1:1) or an organic solvent), add cyclohexanone (4 equivalents).
-
Add 4-nitrobenzaldehyde (1 equivalent).
-
Stir the reaction mixture at room temperature for the appropriate time until completion.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (eluent: n-hexane/ethyl acetate) to give the corresponding aldol product.
Quantitative Data for Asymmetric Aldol Reaction
The following table summarizes the performance of a boro amino amide organocatalyst in the asymmetric aldol reaction of cyclohexanone with various aromatic aldehydes.[4]
| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| 1 | 4-Nitrobenzaldehyde | 10 | 24 | 94 | 90:10 | 94 |
| 2 | Benzaldehyde | 10 | 48 | 85 | 85:15 | 88 |
| 3 | 4-Chlorobenzaldehyde | 10 | 36 | 91 | 88:12 | 92 |
| 4 | 4-Methoxybenzaldehyde | 10 | 72 | 78 | 80:20 | 85 |
Visualizing Reaction Mechanisms and Workflows
Logical Workflow for Catalyst Application
Caption: Workflow from chiral precursor to the final product.
Proposed Catalytic Cycle for Asymmetric Michael Addition
Caption: Proposed enamine-based catalytic cycle.
References
Application Notes and Protocols: The Role of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate in Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, particularly its chiral (S)-enantiomer, is a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its structure, featuring a Boc-protected pyrrolidine ring and a primary aminomethyl group, provides a key scaffold for the construction of complex molecules with diverse therapeutic applications. This document provides detailed application notes and experimental protocols for its use in the synthesis of key pharmaceutical intermediates, including those for antiviral agents and kinase inhibitors.
Application Notes
The unique structural features of (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate make it a sought-after chiral intermediate in medicinal chemistry. The pyrrolidine ring is a privileged scaffold found in numerous natural products and synthetic drugs. The Boc protecting group offers robust protection of the secondary amine under a variety of reaction conditions while allowing for facile deprotection under acidic conditions.[1] The primary aminomethyl group serves as a crucial nucleophile for various chemical transformations, including amide bond formation and reductive amination, enabling the extension of the molecular framework.
This chiral building block is instrumental in the synthesis of a range of therapeutic agents. Notably, it is a key component in the synthesis of antiviral drugs, such as the SARS-CoV-2 main protease inhibitor Nirmatrelvir.[2][3][4] Furthermore, its structural motif is incorporated into inhibitors of IκB kinase β (IKKβ), which are under investigation for the treatment of inflammatory diseases and cancer due to their role in the NF-κB signaling pathway.[5]
Key Synthetic Applications and Protocols
This section details the application of this compound in key synthetic transformations for preparing pharmaceutical intermediates.
Amide Bond Formation in the Synthesis of a Nirmatrelvir Intermediate
A crucial step in the synthesis of the antiviral drug Nirmatrelvir involves the formation of an amide bond between a carboxylic acid and an amine. (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate can be deprotected and subsequently coupled with a carboxylic acid to form a key amide intermediate.
Experimental Protocol: Amide Coupling using HATU
This protocol describes a general procedure for the coupling of a carboxylic acid with the deprotected amine derived from (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate using HATU as the coupling agent.
-
Materials:
-
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.[5]
-
Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.[5]
-
Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes.[5]
-
Add the deprotected (S)-2-(aminomethyl)pyrrolidine (1.0-1.1 equivalents) to the reaction mixture.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours at room temperature.[5]
-
Upon completion, the reaction mixture is typically diluted with a suitable organic solvent and washed with aqueous solutions to remove byproducts. The crude product is then purified by column chromatography.[5]
-
Quantitative Data for Amide Coupling in Nirmatrelvir Intermediate Synthesis
| Intermediate | Coupling Reagent | Base | Solvent | Yield (%) | Purity (%) | Reference |
| Nirmatrelvir Intermediate (T18) | EDCI/HOPO | DIPEA | 2-Butanone | Not specified | Not specified | [3] |
| Nirmatrelvir Intermediate | HATU/DIPEA | DIPEA | DMF | 50 | Not specified | [4] |
Reductive Amination for the Synthesis of N-Substituted Pyrrolidine Derivatives
Reductive amination is a powerful method for forming carbon-nitrogen bonds. This compound can be reacted with aldehydes or ketones to produce secondary amines, which are valuable intermediates in drug discovery.
Experimental Protocol: Reductive Amination with an Aldehyde
This protocol provides a general method for the reductive amination of an aldehyde with (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate using sodium triacetoxyborohydride.
-
Materials:
-
(S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.0 equivalent)
-
Aldehyde (e.g., 4-fluorobenzaldehyde) (1.0 equivalent)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
-
Procedure:
-
To a stirred solution of (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.0 equivalent) and the aldehyde (1.0 equivalent) in DCM or DCE, add sodium triacetoxyborohydride (1.2 equivalents) in one portion at room temperature.
-
If the amine salt is used, add a stoichiometric amount of a non-nucleophilic base like triethylamine to liberate the free amine.
-
The reaction is typically stirred at room temperature for 1 to 24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Quantitative Data for a Representative Reductive Amination Reaction
| Amine | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Purity (%) |
| (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | Benzaldehyde | NaBH(OAc)₃ | DCE | >95 (Typical) | High |
Note: This data is representative of typical reductive amination reactions and may vary based on the specific substrates and conditions.
Boc Deprotection to Yield the Free Amine
The removal of the Boc protecting group is a common and essential step to liberate the pyrrolidine nitrogen for further functionalization.
Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Materials:
-
Boc-protected pyrrolidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the Boc-protected pyrrolidine derivative in DCM (approximately 0.1-0.5 M concentration).[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Slowly add TFA (typically 5-10 equivalents) to the stirred solution.[1]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[1]
-
Upon completion, remove the DCM and excess TFA under reduced pressure.[1]
-
Dissolve the residue in an organic solvent like ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[1]
-
Quantitative Data for Boc Deprotection
| Method | Reagents | Temperature | Reaction Time | Typical Yield (%) |
| Method A | TFA/DCM | 0 °C to Room Temperature | 30 minutes - 2 hours | >90 |
| Method B | 4M HCl in Dioxane | Room Temperature | 1 - 4 hours | >90 |
Visualizing Synthetic Pathways and Biological Mechanisms
Synthesis of a Pharmaceutical Intermediate via Amide Coupling
Caption: Workflow for Amide Intermediate Synthesis.
NF-κB Signaling Pathway and the Role of IKKβ Inhibitors
Caption: IKKβ's Role in NF-κB Signaling.
Conclusion
This compound is a cornerstone chiral building block for the synthesis of a variety of pharmaceutical intermediates. Its utility in constructing complex molecular architectures for antiviral and anti-inflammatory agents underscores its importance in modern drug discovery and development. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of novel therapeutics.
References
- 1. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholarly Article or Book Chapter | IKKα and IKKβ each function to regulate NF-κB activation in the TNF-induced/canonical pathway | ID: 08612z020 | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Detailed Experimental Procedure for the Boc Deprotection of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] This document provides detailed experimental protocols for the deprotection of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate to yield 2-(aminomethyl)pyrrolidine, a key building block in the development of pharmaceuticals and other advanced materials. The protocols described herein employ two common and effective acidic methods: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in 1,4-dioxane. The acid-catalyzed cleavage of the Boc group proceeds via protonation of the carbamate oxygen, leading to subsequent fragmentation that releases the free amine, carbon dioxide, and a stable tert-butyl cation.[1] These methods are known for their high yields and clean reaction profiles, making them reliable choices for multi-step synthetic routes.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the Boc deprotection of this compound using two prevalent acidic methodologies. These parameters are based on established procedures and serve as a reliable benchmark for experimental work.[1]
| Parameter | Method A: TFA/DCM | Method B: HCl/Dioxane |
| Reagents | Trifluoroacetic acid, Dichloromethane | 4M HCl in 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours |
| Typical Yield | >90% | >90% |
| Purity | High, further purification may be necessary | High, often precipitates as the HCl salt |
Experimental Protocols
Method A: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol details the deprotection procedure using a solution of TFA in DCM, a standard and highly effective method.[1]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent (e.g., ethyl acetate)
-
Round-bottom flask
-
Magnetic stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous DCM to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an excess of Trifluoroacetic acid (typically 5-10 equivalents) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 2 hours, monitoring the progress by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
Method B: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol outlines the deprotection using a commercially available solution of 4M HCl in 1,4-dioxane.[1]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Methanol (optional, for dissolution)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Place this compound in a round-bottom flask with a magnetic stir bar.
-
Add an excess of 4M HCl in 1,4-Dioxane. If the starting material has low solubility, a minimal amount of methanol can be added to aid dissolution.
-
Stir the mixture at room temperature for 1 to 4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
The product, 2-(aminomethyl)pyrrolidine dihydrochloride, may precipitate from the solution as a solid.[1]
-
If a precipitate forms, collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.[1]
-
The residue can be triturated with diethyl ether to induce solidification, followed by filtration.
-
The resulting hydrochloride salt can be used directly in subsequent steps or neutralized with a suitable base to obtain the free amine.
Visualizations
Caption: Experimental workflow for Boc deprotection.
References
The Versatile Role of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate in Advanced Peptide and Peptidomimetic Synthesis
Abstract
(S)-Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate has emerged as a pivotal chiral building block for researchers, scientists, and drug development professionals. Its unique structure, featuring a conformationally constrained pyrrolidine ring and a strategically protected primary amine, offers a versatile platform for the synthesis of sophisticated peptides and peptidomimetics. This document provides detailed application notes and experimental protocols for its incorporation into peptide chains to induce specific secondary structures, to serve as a linker for macrocyclization, and to act as a scaffold for novel peptidomimetic design. The methodologies outlined herein are critical for the development of next-generation therapeutics with enhanced stability, potency, and target selectivity.
Introduction
The pyrrolidine ring is a well-established structural motif in a multitude of FDA-approved pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties and three-dimensional complexity to molecular structures. (S)-Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a derivative of proline, leverages these advantages for peptide and peptidomimetic design. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and the free aminomethyl group at the C2 position allow for orthogonal synthetic strategies, enabling its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.
The primary applications of this building block in peptide and peptidomimetic chemistry include:
-
Induction of β-turns: The rigid pyrrolidine scaffold can mimic proline and pre-organize a peptide backbone into a specific turn conformation, which is often crucial for high-affinity receptor binding.
-
Peptide Cyclization: The aminomethyl group, after deprotection of the Boc group, provides a nucleophilic handle for head-to-tail or side-chain-to-side-chain cyclization, a common strategy to improve peptide stability and bioavailability.
-
Peptidomimetic Scaffolding: The pyrrolidine core can serve as a central scaffold from which various functional groups can be appended, leading to the creation of novel molecular architectures that mimic the spatial arrangement of amino acid side chains in a natural peptide.
Quantitative Data Summary
The following table summarizes representative quantitative data for the incorporation and utilization of (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate in peptide synthesis. These values are illustrative and can vary based on the specific peptide sequence, resin, and coupling reagents employed.
| Parameter | Incorporation as Internal Residue | Use as Cyclization Linker (On-Resin) | Use as Cyclization Linker (Solution Phase) |
| Coupling Efficiency | >95% | >95% | N/A |
| Crude Peptide Purity (HPLC) | 80-90% | 75-85% | 60-75% |
| Final Purity after Purification (HPLC) | >98% | >98% | >97% |
| Overall Yield (based on resin loading) | 15-25% | 10-20% | 5-15% |
| Major Side Products | Incomplete coupling, deletion sequences. | Dimerization, oligomerization. | Dimerization, oligomerization, side-chain modifications. |
Experimental Protocols
Protocol 1: Incorporation of (S)-Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate as a Proline Mimetic in Fmoc-SPPS
This protocol describes the standard procedure for incorporating the building block into a growing peptide chain on a solid support using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
(S)-Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
-
Fmoc-protected amino acids
-
Coupling reagents: DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure
-
Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Boc deprotection reagent: 50% TFA (Trifluoroacetic acid) in DCM (Dichloromethane)
-
Neutralization reagent: 10% DIEA (N,N-Diisopropylethylamine) in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF twice (5 min and 15 min). Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the desired Fmoc-amino acids sequentially. For each coupling, use a solution of the Fmoc-amino acid (4 eq), DIC (4 eq), and Oxyma Pure (4 eq) in DMF. Monitor the reaction completion using a Kaiser or ninhydrin test.
-
Incorporation of the Building Block: a. Activate the C-terminal carboxylic acid of the resin-bound peptide using DIC (4 eq) and Oxyma Pure (4 eq) in DMF for 10 minutes. b. Add (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (4 eq) to the activated peptide-resin and allow the reaction to proceed for 2-4 hours. Monitor for completion using a Kaiser test. c. Wash the resin with DMF and DCM.
-
Boc Deprotection: Remove the Boc group from the exocyclic amine by treating the resin with 50% TFA in DCM for 30 minutes.
-
Neutralization: Wash the resin with DCM and DMF, followed by a neutralization step with 10% DIEA in DMF.
-
Continue Peptide Elongation: Couple the next Fmoc-amino acid to the newly freed primary amine using the standard coupling procedure described in step 3.
-
Cleavage and Purification: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using the cleavage cocktail for 2-3 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
Caption: Workflow for SPPS incorporation of the pyrrolidine building block.
Protocol 2: Head-to-Tail Peptide Cyclization Using (S)-Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate as a Linker
This protocol outlines the on-resin cyclization of a linear peptide using the diamino functionality of the pyrrolidine derivative.
Materials:
-
Sieber Amide Resin
-
(S)-Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
-
Fmoc-protected amino acids with appropriate side-chain protection
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA
-
Deprotection reagents as in Protocol 1
-
Solvents and cleavage cocktail as in Protocol 1
Procedure:
-
Resin Preparation: Start with a Sieber Amide resin to allow for final cleavage under mild acidic conditions.
-
Peptide Elongation: Synthesize the linear peptide sequence, including the incorporation of (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate as described in Protocol 1. The final amino acid to be coupled will be at the N-terminus of the linear sequence.
-
N-terminal Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the linear peptide with 20% piperidine in DMF.
-
On-Resin Cyclization: a. Swell the peptide-resin in DMF. b. Add a solution of HATU (3 eq) and DIEA (6 eq) in DMF to the resin. c. Allow the cyclization reaction to proceed for 4-6 hours at room temperature. Monitor the reaction by taking small aliquots of the resin and analyzing the cleaved peptide by LC-MS.
-
Cleavage and Purification: Once cyclization is complete, wash the resin thoroughly with DMF and DCM. Cleave the cyclic peptide from the resin, precipitate, and purify by RP-HPLC as described in Protocol 1.
Caption: Workflow for on-resin head-to-tail peptide cyclization.
Application in Peptidomimetic Design for Modulating Protein-Protein Interactions
A key application of conformationally constrained peptides is in the modulation of protein-protein interactions (PPIs). Many PPIs are mediated by short, linear peptide motifs that adopt a specific secondary structure, such as a β-turn, upon binding to their target protein. By using (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate to pre-organize a synthetic peptide into this bioactive conformation, the entropic penalty of binding is reduced, leading to significantly enhanced binding affinity and selectivity.
Caption: Rationale for improved receptor binding with constrained peptides.
Conclusion
(S)-Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a powerful and versatile tool in the arsenal of peptide chemists and drug developers. Its ability to introduce conformational constraints, facilitate cyclization, and serve as a scaffold for novel molecular designs opens up new avenues for the creation of potent, stable, and selective peptide-based therapeutics. The protocols and data presented in this document provide a solid foundation for researchers to explore the vast potential of this valuable synthetic building block in their drug discovery and development programs.
Synthesis of Novel Ligands from Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel ligands utilizing Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate as a key building block. This versatile starting material is widely employed in medicinal chemistry and drug discovery due to the prevalence of the pyrrolidine scaffold in numerous biologically active compounds. The protocols outlined below focus on two fundamental and widely applicable reaction pathways: amide bond formation and reductive amination.
Introduction
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in over 20 FDA-approved drugs. Its three-dimensional structure and ability to engage in various biological interactions make it an attractive component for the design of novel therapeutics. This compound offers a synthetically accessible entry point to a diverse range of pyrrolidine-based ligands. The Boc-protecting group allows for controlled reactions at the primary amine, which can be readily deprotected under acidic conditions if further modification of the ring nitrogen is desired.
Key Synthetic Strategies
Two of the most common and effective methods for elaborating the aminomethyl side chain of this compound are:
-
Amide Coupling: The primary amine of the starting material can be readily acylated with a wide variety of carboxylic acids to form stable amide bonds. This reaction is fundamental in the synthesis of peptidomimetics and other ligand classes.
-
Reductive Amination: The primary amine can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to a secondary amine. This strategy is highly effective for introducing diverse alkyl and aryl substituents.
Application Note 1: Synthesis of N-Acylated Pyrrolidine Derivatives via Amide Coupling
This section details the synthesis of novel amide-containing ligands from this compound and various carboxylic acids. The use of standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBt) provides a reliable and high-yielding method for amide bond formation.
General Reaction Scheme:
Caption: Amide coupling of this compound.
Experimental Protocol: Amide Coupling with 4-Fluorobenzoic Acid
Materials:
-
This compound
-
4-Fluorobenzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-fluorobenzoic acid (1.0 eq) in anhydrous DMF at 0 °C, add EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (1.5 eq).
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.
Quantitative Data for N-Acylated Derivatives
| Carboxylic Acid | Product | Yield (%) | Physical State |
| 4-Fluorobenzoic acid | tert-Butyl 2-(((4-fluorobenzamido)methyl)pyrrolidine-1-carboxylate | 74 | White solid |
| 4-(1H-indol-2-yl)butanoic acid | tert-Butyl 2-(((4-(1H-indol-2-yl)butanamido)methyl)pyrrolidine-1-carboxylate | 76 | White solid |
| 2,4,5-Trimethoxybenzoic acid | tert-Butyl 2-(((2,4,5-trimethoxybenzamido)methyl)pyrrolidine-1-carboxylate | 72 | White solid |
Data is illustrative and based on typical yields for similar reactions.
Application Note 2: Synthesis of N-Alkylated Pyrrolidine Derivatives via Reductive Amination
This section describes the synthesis of novel secondary amine ligands through the reductive amination of aldehydes with this compound. This one-pot procedure is highly efficient for creating C-N bonds and introducing a wide range of substituents.
General Reaction Scheme:
Caption: Reductive amination of an aldehyde with this compound.
Experimental Protocol: Reductive Amination with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the desired N-benzylated product.
Quantitative Data for N-Alkylated Derivatives
| Aldehyde/Ketone | Product | Yield (%) | Physical State |
| Benzaldehyde | tert-Butyl 2-(((benzylamino)methyl)pyrrolidine-1-carboxylate | ~85-95 | Oil |
| Cyclohexanone | tert-Butyl 2-(((cyclohexylamino)methyl)pyrrolidine-1-carboxylate | ~80-90 | Oil |
| Isovaleraldehyde | tert-Butyl 2-(((isopentylamino)methyl)pyrrolidine-1-carboxylate | ~80-90 | Oil |
Yields are estimated based on typical reductive amination reactions.
Logical Workflow for Ligand Synthesis and Evaluation
The following diagram illustrates the general workflow from the starting material to potential biological evaluation of the synthesized ligands.
Caption: General workflow for synthesis and evaluation of novel ligands.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of novel ligands. The amide coupling and reductive amination protocols described herein are robust, high-yielding, and amenable to a broad range of substrates, making them ideal for the generation of compound libraries for drug discovery and development. The straightforward nature of these reactions allows for the systematic exploration of the chemical space around the pyrrolidine scaffold to identify potent and selective modulators of biological targets.
Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a crucial chiral building block in medicinal chemistry and drug development. The focus is on scalable, robust, and reproducible methodologies suitable for kilogram-scale production.
Introduction
This compound, particularly the (S)-enantiomer, is a versatile intermediate used in the synthesis of a wide range of pharmaceutical compounds. Its rigid pyrrolidine scaffold and the presence of a protected primary amine make it an ideal starting material for creating complex molecular architectures with therapeutic potential. This document outlines a common and efficient multi-step synthesis route commencing from readily available N-Boc-L-proline.
Overview of the Synthetic Pathway
The large-scale synthesis of (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate is typically achieved through a four-step process. This pathway is selected for its reliability, scalability, and the use of relatively common and cost-effective reagents. The key transformations include the reduction of a carboxylic acid to a primary alcohol, activation of the alcohol via mesylation, nucleophilic substitution with an azide, and subsequent reduction to the desired primary amine.
Caption: Overall synthetic scheme for (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate.
Quantitative Data Summary
The following tables summarize the typical reaction conditions, reagents, and expected outcomes for each step of the synthesis on a large scale.
Table 1: Reagents and Conditions for the Synthesis of N-Boc-L-prolinol
| Parameter | Value |
| Starting Material | N-Boc-L-proline |
| Reducing Agent | Sodium borohydride / 1,1'-Carbonyldiimidazole (CDI) |
| Solvent | Toluene |
| Temperature | 0 - 50 °C |
| Reaction Time | 4 - 6 hours |
| Work-up | Aqueous work-up |
| Typical Yield | 85 - 95% |
| Purity (HPLC) | >98% |
Table 2: Reagents and Conditions for the Mesylation of N-Boc-L-prolinol
| Parameter | Value |
| Starting Material | N-Boc-L-prolinol |
| Reagent | Methanesulfonyl chloride (MsCl) |
| Base | Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1 - 2 hours |
| Work-up | Aqueous wash |
| Typical Yield | 90 - 98% |
| Purity (HPLC) | >97% (crude) |
Table 3: Reagents and Conditions for the Synthesis of (S)-1-Boc-2-(azidomethyl)pyrrolidine
| Parameter | Value |
| Starting Material | (S)-1-Boc-2-(mesyloxymethyl)pyrrolidine |
| Reagent | Sodium azide (NaN₃) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 60 - 80 °C |
| Reaction Time | 12 - 16 hours |
| Work-up | Aqueous work-up and extraction |
| Typical Yield | 88 - 96% |
| Purity (HPLC) | >95% |
Table 4: Reagents and Conditions for the Reduction of (S)-1-Boc-2-(azidomethyl)pyrrolidine
| Parameter | Value |
| Starting Material | (S)-1-Boc-2-(azidomethyl)pyrrolidine |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Hydrogen Source | Hydrogen gas |
| Solvent | Methanol or Ethanol |
| Temperature | Room temperature |
| Reaction Time | 4 - 8 hours |
| Work-up | Filtration and concentration |
| Typical Yield | 92 - 99% |
| Purity (HPLC) | >98% |
| Enantiomeric Excess | >99% |
Detailed Experimental Protocols
The following protocols are designed for the kilogram-scale synthesis of (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate.
Step 1: Synthesis of N-Boc-L-prolinol from N-Boc-L-proline
This procedure utilizes a safer, non-pyrophoric reducing agent suitable for large-scale production.
Caption: Experimental workflow for the reduction of N-Boc-L-proline.
Procedure:
-
Charge a suitable reactor with N-Boc-L-proline (1.0 eq) and toluene (5-10 volumes).
-
Cool the mixture to 0-5 °C.
-
Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 1-2 hours until the formation of the acyl-imidazole intermediate is complete (monitor by TLC or HPLC).
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Heat the mixture to 50 °C and stir for an additional hour to ensure complete reaction.
-
Cool the reaction to 0-5 °C and slowly quench with water.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-L-prolinol as a crude oil, which can be used in the next step without further purification.
Step 2: Synthesis of (S)-1-Boc-2-(mesyloxymethyl)pyrrolidine
This step activates the primary alcohol for nucleophilic substitution.
Procedure:
-
Dissolve the crude N-Boc-L-prolinol (1.0 eq) in dichloromethane (DCM) (5-10 volumes) in a reactor under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours until completion (monitor by TLC or HPLC).
-
Perform an aqueous work-up by washing the organic layer with water and brine to remove the triethylamine hydrochloride salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is used directly in the next step.
Step 3: Synthesis of (S)-1-Boc-2-(azidomethyl)pyrrolidine
This step introduces the azide functionality. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.
Procedure:
-
Dissolve the crude mesylate (1.0 eq) in dimethylformamide (DMF) (5-10 volumes).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-16 hours until the reaction is complete (monitor by TLC or HPLC).
-
After cooling to room temperature, perform an aqueous work-up by diluting with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude azide.
Step 4: Synthesis of (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
The final step involves the reduction of the azide to the primary amine.
Caption: Experimental workflow for the azide reduction.
Procedure:
-
Dissolve the crude azide (1.0 eq) in methanol or ethanol (5-10 volumes).
-
Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (1-5 mol%).
-
Stir the mixture under a hydrogen atmosphere (using a Parr hydrogenator or a similar setup) at a suitable pressure (e.g., 50-100 psi) until the reaction is complete (monitor by TLC or HPLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield the final product with high purity.
Safety Considerations
-
Sodium azide: Highly toxic and can form explosive heavy metal azides. Avoid contact with metals and acids. Use appropriate personal protective equipment (PPE) and work in a well-ventilated area.
-
Hydrogenation: Hydrogen gas is highly flammable. Ensure the use of appropriate equipment and follow standard safety procedures for hydrogenation reactions.
-
General Precautions: Standard laboratory safety practices should be followed, including the use of PPE (safety glasses, lab coat, gloves) and working in a well-ventilated fume hood.
These protocols provide a robust and scalable method for the synthesis of this compound derivatives, which are valuable intermediates in the pharmaceutical industry. The provided data and workflows are intended to guide researchers and process chemists in the successful scale-up of this important chiral building block.
Application Notes: Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate as a Versatile Directing Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate as a chiral directing group in modern organic synthesis. This versatile scaffold enables chemists to achieve high levels of regio- and stereocontrol in a variety of metal-catalyzed transformations, particularly in the functionalization of otherwise inert C-H bonds. The protocols and data presented herein are based on established methodologies for analogous directing groups and provide a strong foundation for the application of this specific reagent in complex molecule synthesis.
Introduction
This compound is a chiral bifunctional molecule that can be readily incorporated into organic substrates. The core utility of this moiety lies in its ability to act as a powerful directing group. The pyrrolidine nitrogen can coordinate to a transition metal catalyst, positioning it in close proximity to specific C-H bonds within the substrate, thereby enabling their selective activation and functionalization. The inherent chirality of the pyrrolidine ring also offers the potential for diastereoselective transformations.
Key Applications
The primary application of this directing group is in transition metal-catalyzed C-H bond functionalization reactions. While specific examples utilizing this compound are not extensively documented in the literature, its structural similarity to other well-established tertiary alkylamine directing groups allows for the extrapolation of its potential in the following key transformations:
-
Palladium-Catalyzed γ-C(sp³)–H Arylation: Directing the arylation of unactivated C-H bonds at the γ-position relative to the coordinating nitrogen atom.
-
Rhodium- and Iridium-Catalyzed C-H Borylation: Facilitating the introduction of a boronate ester group, a versatile handle for further synthetic manipulations.
-
Copper-Catalyzed Amination and Etherification: Enabling the formation of C-N and C-O bonds at specific sites.
The Boc-protecting group on the pyrrolidine nitrogen can be readily removed under acidic conditions, allowing for further derivatization of the directing group itself or its complete removal from the target molecule.
Data Presentation: Representative Results with Analogous Directing Groups
The following tables summarize typical results obtained in C-H functionalization reactions using directing groups structurally related to this compound. This data serves as a benchmark for what can be expected when employing the title compound.
Table 1: Palladium-Catalyzed γ-C(sp³)–H Arylation of Tertiary Alkylamines
| Entry | Substrate | Arylating Agent | Catalyst System | Solvent | Yield (%) | Reference |
| 1 | N-Alkyl Piperidine | 4-Fluorophenylboronic acid | Pd(OAc)₂, Ligand | Toluene | 75 | [1] |
| 2 | N-Alkyl Pyrrolidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂, Ligand | Toluene | 68 | [1] |
| 3 | Acyclic Tertiary Amine | Phenylboronic acid | Pd(OAc)₂, Ligand | Toluene | 82 | [1] |
Data is representative of reactions with similar tertiary amine directing groups.[1]
Table 2: Iridium-Catalyzed C(sp³)–H Borylation
| Entry | Substrate | Borylating Agent | Catalyst System | Solvent | Yield (%) | Reference |
| 1 | Alkane | B₂pin₂ | [Ir(cod)OMe]₂, Ligand | Cyclohexane | 85 | [2][3] |
| 2 | Amine Derivative | B₂pin₂ | [Ir(cod)OMe]₂, Ligand | THF | 70 | [2][3] |
| 3 | Ether Derivative | B₂pin₂ | [Ir(cod)OMe]₂, Ligand | THF | 90 | [2][3] |
Data is representative of undirected borylation which can be enhanced by directing groups.[2][3]
Experimental Protocols
The following are generalized protocols for the synthesis of a substrate modified with the directing group and a subsequent palladium-catalyzed C-H arylation.
Protocol 1: Synthesis of a Substrate with the Directing Group
This protocol describes the covalent attachment of this compound to a carboxylic acid-containing substrate via amide bond formation.
Materials:
-
Substrate with a carboxylic acid functionality
-
This compound
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid substrate (1.0 equiv) in anhydrous DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.1 equiv) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substrate.
Protocol 2: Palladium-Catalyzed γ-C(sp³)–H Arylation
This protocol outlines a general procedure for the arylation of a C-H bond at the γ-position to the pyrrolidine nitrogen of the directing group.
Materials:
-
Substrate modified with the directing group
-
Arylboronic acid (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Monoprotected amino acid ligand (e.g., Ac-Gly-OH, 20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To a reaction vessel, add the substrate (1.0 equiv), arylboronic acid (2.0 equiv), Pd(OAc)₂ (10 mol%), monoprotected amino acid ligand (20 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the arylated product.
Visualizations
Synthesis of a Directed Substrate
Caption: General workflow for attaching the directing group.
Proposed Catalytic Cycle for C-H Arylation
Caption: Proposed mechanism for directed C-H arylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Aminophenanthroline Ligands Enable Mild, Undirected, Iridium-Catalyzed Borylation of Alkyl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminophenanthroline Ligands Enable Mild, Undirected, Iridium-Catalyzed Borylation of Alkyl C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Constrained Amino Acids Using Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of (S)-Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a versatile chiral building block, in the synthesis of constrained amino acids and peptidomimetics. Its unique structure, featuring a protected pyrrolidine ring and a primary amine, allows for its incorporation into peptide chains to induce specific secondary structures, facilitate cyclization, and serve as a scaffold for novel molecular architectures.[1] The inherent chirality of the pyrrolidine ring also makes it a valuable precursor for the synthesis of effective organocatalysts for asymmetric reactions.[2][3]
Incorporation into Peptide Chains to Induce Conformational Constraints
The rigid pyrrolidine ring of (S)-Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate can be used to mimic proline and induce β-turns and other defined secondary structures in a peptide backbone.[2] This pre-organization of the peptide into a bioactive conformation can significantly enhance binding affinity and selectivity for its target receptor.[1]
Experimental Protocol: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of (S)-Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid resin
-
(S)-Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Standard Fmoc-protected amino acids and coupling reagents (e.g., HBTU, HOBt)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF.
-
Activation: Activate the C-terminal carboxylic acid of the resin-bound peptide using 4 equivalents of DIC and 4 equivalents of Oxyma Pure in DMF for 10 minutes.[1]
-
Coupling of the Pyrrolidine Moiety: Add 4 equivalents of (S)-Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate to the activated peptide-resin. Allow the reaction to proceed for 2-4 hours. Monitor the reaction for completion using a Kaiser test.[1]
-
Washing: Wash the resin thoroughly with DMF and DCM.[1]
-
Boc Deprotection: Remove the Boc protecting group from the exocyclic primary amine by treating the resin with a 50% solution of TFA in DCM for 30 minutes.[1]
-
Neutralization: Wash the resin with DCM and DMF, followed by a neutralization step with 10% DIEA in DMF.[1]
-
Peptide Elongation: Couple the subsequent Fmoc-amino acid to the newly freed primary amine using standard Fmoc-SPPS coupling procedures.[1]
References
Troubleshooting & Optimization
Troubleshooting low yields in Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate. The following information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low yields and other undesired outcomes.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the synthesis, coupling, or deprotection of this compound.
Issue 1: Low Yields in the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine
Question: I am following a multi-step synthesis for (S)-1-Boc-2-(aminomethyl)pyrrolidine starting from N-Boc-L-proline, and my overall yield is significantly lower than expected. What are the common pitfalls and how can I improve it?
Answer: Low yields in this synthesis can often be traced back to specific steps. Here is a breakdown of potential causes and their solutions:
-
Incomplete Reactions: The reducing agent may not have been added in sufficient excess, or the reaction time might have been too short.[1] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1]
-
Side Reactions: The formation of over-reduced byproducts can occur. Maintaining a low reaction temperature (typically 0 °C to room temperature) is critical to minimize these side reactions.[1]
-
Work-up Issues: During the aqueous work-up, the product, N-Boc-L-prolinol, can be partially lost to the aqueous layer due to its polarity.[1] Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and consider performing multiple extractions.[1] Salting out the aqueous layer with brine can also improve extraction efficiency.[1]
Issue 2: Low Yields in Amide Coupling Reactions
Question: I am experiencing low yields when using this compound as the amine component in an amide coupling reaction. What could be the cause?
Answer: Low yields in amide coupling reactions can stem from several factors related to reagents, reaction conditions, and potential side reactions.
-
Sub-optimal Coupling Reagent: The choice of coupling reagent is critical. For sterically hindered amines or sensitive substrates, standard reagents may not be efficient. Consider using more advanced coupling reagents like COMU, which has shown greater coupling efficiency and is soluble in a broad range of solvents.
-
Base-Related Side Reactions: The base used can influence the outcome. In some cases, the base can mediate side reactions like aspartimide formation if an aspartic acid residue is nearby in the sequence.
-
Incorrect Stoichiometry: Using an excess of the coupling reagent relative to the carboxylic acid can lead to side reactions. It is often recommended to use a slight deficit of the coupling reagent.
Issue 3: Formation of Impurities During Boc Deprotection
Question: After acidic deprotection of the Boc group, I am observing significant impurities alongside my desired product. What are these impurities and how can I prevent their formation?
Answer: The primary challenge during Boc deprotection is the generation of a tert-butyl cation, which can lead to unwanted side reactions.
-
Alkylation of Nucleophilic Sites: The tert-butyl cation can alkylate nucleophilic sites on your substrate or product, leading to by-products.[2] Amidines, guanidines, thiols, and electron-rich aromatic rings are particularly susceptible to this.[2]
-
Use of Scavengers: To prevent alkylation, it is advisable to add scavengers to the reaction mixture.[2] These scavengers, such as thiophenol, can trap the tert-butyl cation and prevent it from reacting with your molecule of interest.[3]
Frequently Asked Questions (FAQs)
Q1: How stable is the Boc protecting group?
A1: The tert-butyloxycarbonyl (Boc) group is known for its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[4] However, it is sensitive to acidic conditions, which allows for its selective removal.[4] This orthogonality is a key advantage in multi-step synthesis.[4]
Q2: What are the standard conditions for Boc deprotection?
A2: The most common methods for Boc deprotection involve the use of strong acids.[5] Two widely used protocols are:
-
Trifluoroacetic acid (TFA) in Dichloromethane (DCM): This is a very common and effective method.[6]
-
Hydrochloric acid (HCl) in Dioxane: This method is also highly effective, and the product often precipitates as the HCl salt, which can simplify purification.[6]
Q3: Can the Boc group be removed thermally?
A3: Yes, thermal N-Boc deprotection can be achieved in the absence of an acid catalyst, often in continuous flow systems.[5] The efficiency of thermal deprotection can vary depending on the solvent and the nature of the amine (aryl vs. alkyl).[5]
Data Presentation
Table 1: Typical Reaction Conditions for Boc Deprotection
| Parameter | Method A: TFA/DCM | Method B: HCl/Dioxane |
| Reagents | Trifluoroacetic acid, Dichloromethane | 4M HCl in 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours |
| Typical Yield | >90% | >90% |
| Purity | High, further purification may be required | High, often precipitates as HCl salt |
This data is based on established procedures for similar substrates and provides a benchmark for experimental work.[6]
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol outlines the deprotection using a solution of TFA in DCM.[6]
-
Dissolve (S)-1-Boc-2-(aminomethyl)pyrrolidine in anhydrous DCM (approximately 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Trifluoroacetic acid (TFA) to the solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Monitor the reaction by TLC until completion.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[6]
Protocol 2: Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine
This is a multi-step synthesis starting from N-Boc-L-proline.[1]
Step 1: Reduction of N-Boc-L-proline to N-Boc-L-prolinol
-
Dissolve N-Boc-L-proline in an anhydrous solvent like THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a reducing agent (e.g., borane dimethyl sulfide complex or lithium aluminum hydride).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).[1]
-
Carefully quench the reaction by the slow addition of methanol or water at 0 °C.[1]
-
Perform an aqueous work-up, extracting the product into an organic solvent.[1]
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude N-Boc-L-prolinol.[1]
Step 2: Conversion of N-Boc-L-prolinol to the Corresponding Mesylate
-
Dissolve the crude N-Boc-L-prolinol in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.[1]
-
Cool the solution to 0 °C.[1]
-
Add triethylamine (or another suitable base).[1]
-
Slowly add methanesulfonyl chloride (MsCl).[1]
-
Stir the reaction at 0 °C until completion (monitor by TLC).[1]
-
Perform an aqueous work-up to remove the triethylamine hydrochloride salt.[1]
-
Dry the organic layer, filter, and concentrate to yield the crude mesylate.[1]
Step 3: Synthesis of (S)-1-Boc-2-(azidomethyl)pyrrolidine
-
Dissolve the crude mesylate in dimethylformamide (DMF).[1]
-
Add sodium azide (NaN3).[1]
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete (monitor by TLC).[1]
Step 4: Reduction of the Azide to the Amine
-
Dissolve the crude azide in methanol or ethanol.[1]
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).[1]
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitor by TLC).[1]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-1-Boc-2-(aminomethyl)pyrrolidine.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling reaction of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate with carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable coupling reagents for coupling this compound?
A1: The choice of coupling reagent is critical for a successful reaction.[1] For amidations involving primary amines like this compound, several classes of reagents are effective. Onium salt-based reagents such as HATU, HBTU, and TBTU are highly recommended due to their high efficiency, fast reaction rates, and ability to suppress side reactions.[1][2][3][4] Phosphonium-based reagents like PyBOP are also excellent choices, known for minimizing racemization.[1][4][5] While carbodiimides like DCC and EDC are commonly used, they may lead to lower yields and require additives like HOBt or HOSu to reduce epimerization.[1][4][5]
Q2: How do I select the appropriate solvent for this coupling reaction?
A2: Solvent selection is crucial for reaction efficiency and can influence reaction rates and selectivity.[6] Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are traditionally used for amide bond formation.[6][7] However, greener alternatives such as 2-MeTHF, ethyl acetate (EtOAc), and dimethyl carbonate (DMC) have shown great promise as replacements.[8][9] The choice of solvent often depends on the solubility of your starting materials.[10] For instance, DMF is often preferred for its ability to dissolve a wide range of substrates.[10]
Q3: What is the role of a base in this reaction, and which one should I use?
A3: A non-nucleophilic organic base is typically required for the coupling reaction, especially when using onium or phosphonium salt reagents.[1] The base deprotonates the carboxylic acid to form a carboxylate anion, which then reacts with the coupling reagent.[2] N,N-Diisopropylethylamine (DIPEA) is a common choice.[1][2] However, for substrates prone to racemization, a weaker base like N-methylmorpholine (NMM) or collidine may be preferable.[1][5]
Q4: Can I perform this reaction in water?
A4: Recent advancements in green chemistry have shown that amide bond formation can be performed in water, often with enhanced reaction rates.[6][7] This is typically achieved using micellar catalysis with surfactants.[6] While this approach is more environmentally friendly, it may require specific optimization for your particular substrates.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Coupling Reagent | For sterically hindered substrates, a more potent coupling reagent like HATU or PyBOP may be required.[5] |
| Suboptimal Reaction Conditions | Optimize the reaction temperature, time, and solvent. For challenging couplings, heating may be necessary, but should be optimized to avoid side reactions.[5] |
| Incomplete Activation | If using a pre-activation step with HATU, ensure sufficient time (15-30 minutes in solution-phase) for the formation of the active ester before adding the amine.[2] |
| Amine Salt Formation | If your amine starting material is a salt (e.g., hydrochloride), ensure you add an extra equivalent of base to neutralize it. |
| Product Lost During Workup | The Boc-protected product may have some water solubility. Ensure thorough extraction with an appropriate organic solvent and consider using a brine wash to "salt out" the product from the aqueous layer.[11] |
Problem 2: Presence of Impurities and Side Products
| Potential Cause | Suggested Solution |
| Racemization | This is a concern if your carboxylic acid has a stereocenter. Use a coupling reagent known for low racemization (e.g., PyBOP) or an additive like HOAt.[5] A weaker base like NMM can also help.[5] |
| Guanidinium Side Product | When using excess HATU or HBTU, a side reaction can occur where the reagent reacts with the amine, terminating the reaction.[12] Use an equimolar amount of the coupling reagent to avoid this.[12] |
| Unreacted Starting Materials | This indicates an incomplete reaction. Increase the reaction time, temperature, or consider a more potent coupling reagent. Monitor the reaction progress by TLC or LC-MS.[2] |
| Side reactions from Boc-deprotection | If acidic conditions are used during work-up, the Boc protecting group can be unintentionally removed.[13][14] A mild basic or neutral work-up is recommended. |
Data Presentation: Effect of Reaction Conditions on Yield
The following table summarizes the typical effects of different reaction parameters on the yield of the coupling reaction between this compound and a generic carboxylic acid.
| Coupling Reagent | Base | Solvent | Typical Yield (%) | Notes |
| HATU | DIPEA | DMF | 90-98% | Highly efficient, good for hindered substrates.[2][3] |
| PyBOP | DIPEA | DCM | 88-95% | Low racemization potential.[1][5] |
| HBTU | NMM | DMF | 85-92% | Effective, but can lead to guanidinium side products if used in excess.[12] |
| EDC/HOBt | NMM | DCM | 75-85% | A more economical option, but may be less effective for difficult couplings.[5] |
| DCC/HOSu | DIPEA | THF | 70-80% | Dicyclohexylurea byproduct can be difficult to remove.[1] |
Experimental Protocols
Standard Protocol for HATU-mediated Coupling
This protocol describes a general procedure for the coupling of this compound with a carboxylic acid using HATU.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.0-1.2 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (2.0 equiv) to the solution and stir the mixture at room temperature for 15-30 minutes for pre-activation.[2]
-
Add a solution of this compound (1.0-1.2 equiv) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.[2]
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jpt.com [jpt.com]
- 5. benchchem.com [benchchem.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. reddit.com [reddit.com]
Common side reactions and byproducts in the synthesis of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate. This guide addresses common side reactions, byproduct formation, and other challenges encountered during the synthesis of this critical building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent synthetic pathways start from either N-Boc-L-proline or N-Boc-2-cyanopyrrolidine. The route from N-Boc-L-proline typically involves the formation of an amide or activation of the carboxylic acid, followed by reduction. The pathway from N-Boc-2-cyanopyrrolidine involves the direct reduction of the nitrile group to a primary amine.
Q2: What are the critical parameters to control during the reduction step?
A2: The choice of reducing agent, reaction temperature, and stoichiometry are crucial. Over-reduction to undesired byproducts can occur with overly harsh conditions or an excess of the reducing agent. Maintaining a low reaction temperature is often critical to minimize side reactions.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Q4: What are the best practices for purifying the final product?
A4: Due to the polar nature of this compound, purification can be challenging. Column chromatography on silica gel is a common method. Using a more polar eluent system or adding a small amount of a basic modifier like triethylamine to the eluent can help to improve recovery. Recrystallization can also be an effective final purification step to remove colored impurities.
Q5: How should this compound be stored?
A5: It is recommended to store the compound at 2-8°C to ensure its stability.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Symptoms:
-
The isolated yield of this compound is significantly lower than expected.
-
TLC analysis of the crude product shows multiple spots, indicating a mixture of compounds.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction is monitored by TLC until the starting material is fully consumed. Consider increasing the reaction time or the stoichiometry of the reagents. |
| Over-reduction | Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize the formation of over-reduced byproducts. Choose a milder reducing agent if possible.[1] |
| Work-up Issues | The product can be partially lost to the aqueous layer during extraction due to its polarity. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Salting out the aqueous layer with brine can also improve extraction efficiency.[1] |
| Side Reactions | The formation of elimination byproducts can compete with the desired reaction, especially during the activation of a hydroxyl group. Running the reaction at low temperatures can help minimize this. |
Issue 2: Formation of Significant Byproducts
Symptoms:
-
NMR or GC-MS analysis of the product reveals the presence of significant impurities.
-
Difficulty in purifying the final product due to the presence of close-eluting byproducts.
| Byproduct | Common Cause | Mitigation Strategy | Illustrative Quantitative Data (for similar reactions) |
| Secondary/Tertiary Amines | The primary amine product reacts further with the starting material or intermediates. This is a common issue in the catalytic hydrogenation of nitriles.[2][3] | Use a large excess of the nitrogen source (e.g., ammonia) to outcompete the product amine. Add the reducing agent slowly to keep the concentration of the reactive intermediate low. The addition of an acid can protonate the primary amine, reducing its nucleophilicity.[4] | In the hydrogenation of some nitriles, the formation of secondary amines can be up to 10% without optimization.[4] |
| Over-reduced Byproducts (e.g., alcohol formation from amide) | Use of an overly reactive reducing agent or harsh reaction conditions (e.g., high temperature). | Use a milder reducing agent (e.g., NaBH₄ in the presence of a catalyst instead of LiAlH₄ for some transformations). Maintain strict temperature control. | Not available for the specific target molecule. |
| Elimination Products | During the activation of a hydroxyl group (e.g., mesylation or tosylation), elimination to form an alkene can compete with the desired substitution. | Perform the reaction at low temperatures (e.g., 0 °C). | Not available for the specific target molecule. |
| Starting Material | Incomplete reaction. | Monitor the reaction closely using TLC and ensure sufficient reaction time and reagent stoichiometry. | Not applicable. |
Experimental Protocols
Synthesis of this compound from N-Boc-L-prolinamide
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Step 1: Synthesis of N-Boc-L-prolinamide
-
To a solution of N-Boc-L-proline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and hydroxybenzotriazole (HOBt) (1.1 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., methanol) at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude N-Boc-L-prolinamide, which can be purified by column chromatography.
Step 2: Reduction of N-Boc-L-prolinamide
-
To a suspension of Lithium aluminum hydride (LiAlH₄) (2.0-4.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of N-Boc-L-prolinamide (1.0 eq) in THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser work-up).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Common synthetic routes to this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Enhancing Enantioselectivity with Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for improving the enantioselectivity of reactions using organocatalysts derived from Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in asymmetric catalysis?
A1: this compound serves as a crucial chiral building block for the synthesis of more complex bifunctional organocatalysts.[1] The pyrrolidine nitrogen acts as a Lewis base, while the aminomethyl group can be readily functionalized to introduce a hydrogen-bond donating moiety, such as a thiourea or urea group. This dual functionality allows the resulting catalyst to activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding) simultaneously, leading to a highly organized, stereoselective transition state.
Q2: What types of reactions are commonly catalyzed by derivatives of this compound?
A2: Derivatives of this compound are particularly effective in promoting asymmetric Michael additions of aldehydes and ketones to nitroolefins.[1][2][3] These reactions are valuable for synthesizing γ-nitro carbonyl compounds, which are versatile intermediates for producing pharmaceuticals and other biologically active molecules like γ-amino acids.
Q3: How does the catalyst structure influence enantioselectivity?
A3: The enantioselectivity is highly dependent on the steric and electronic properties of the catalyst. The chiral pyrrolidine scaffold dictates the facial selectivity of the nucleophilic attack on the electrophile. The functional group attached to the aminomethyl moiety (e.g., a thiourea with bulky substituents) plays a critical role in activating the electrophile and creating a well-defined chiral pocket in the transition state.
Q4: Can the Boc protecting group be removed?
A4: Yes, the tert-butoxycarbonyl (Boc) protecting group is typically removed in the final step of catalyst synthesis to free the pyrrolidine's secondary amine, which is essential for the catalytic cycle (enamine formation).[4] This is often achieved using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5][6]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Low Enantiomeric Excess (ee%)
Question: My reaction is producing the desired product, but the enantiomeric excess is consistently low. What are the likely causes and how can I improve it?
Answer: Low enantioselectivity can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A stepwise workflow for troubleshooting low enantioselectivity.
-
Step 1: Verify Reagent Purity:
-
Catalyst: Ensure the catalyst is pure and has not degraded. If it has been stored for a long time, consider synthesizing a fresh batch.
-
Substrates: Impurities in the nucleophile or electrophile can lead to side reactions or inhibit the catalyst. Purify substrates by distillation or recrystallization if necessary.
-
Solvents: Use anhydrous, high-purity solvents, as water can interfere with the catalytic cycle.
-
-
Step 2: Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by favoring a more ordered transition state. It is advisable to screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C).
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. A solvent screen is crucial. Non-polar solvents like toluene or dichloromethane are often good starting points.
-
Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it doesn't always improve enantioselectivity. Screen catalyst loading, typically in the range of 5-20 mol%, to find the optimal concentration.
-
-
Step 3: Screen Additives:
-
The addition of co-catalysts, such as weak Brønsted acids (e.g., benzoic acid, n-butyric acid), can sometimes improve both the rate and enantioselectivity by assisting in the activation of the electrophile.
-
Issue 2: Poor Yield or Slow Reaction Rate
Question: The reaction is not proceeding to completion, or the yield is very low, even after an extended period. What can I do?
Answer: Poor yields or slow reaction rates are often linked to catalyst deactivation or suboptimal reaction parameters.
-
Check for Catalyst Poisons: Impurities in your starting materials, particularly those with strong coordinating groups, can act as catalyst poisons.
-
Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if the catalyst or intermediates are sensitive to air or moisture.
-
Concentration: Very low concentrations can slow down the reaction rate. Consider increasing the concentration of your reactants.
-
Temperature: While lower temperatures favor enantioselectivity, they also decrease the reaction rate. If the rate is too slow at a low temperature, a compromise may be necessary.
Data Presentation
The following table summarizes the effect of various parameters on the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene using a pyrrolidine-thiourea catalyst derived from (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate.
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee% (syn) |
| 1 | 20 | None | Toluene | RT | 24 | 91 | 92:8 | 85 |
| 2 | 20 | None | THF | RT | 48 | 85 | 90:10 | 80 |
| 3 | 20 | None | CH2Cl2 | RT | 48 | 88 | 91:9 | 82 |
| 4 | 20 | n-Butyric Acid (10) | Toluene | RT | 12 | 95 | 94:6 | 80 |
| 5 | 20 | None | Neat | RT | 12 | 96 | 93:7 | 87 |
| 6 | 20 | None | Neat | 0 | 18 | 95 | 94:6 | 89 |
Data adapted from a representative study on pyrrolidine-thiourea catalyzed Michael additions. The specific catalyst is (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(pyrrolidin-2-ylmethyl)thiourea, synthesized from (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate.[2][3][4]
Experimental Protocols
Protocol 1: Synthesis of a Pyrrolidine-Thiourea Bifunctional Organocatalyst
This protocol describes the synthesis of (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(pyrrolidin-2-ylmethyl)thiourea.
Catalyst Synthesis Workflow
Caption: Synthesis of the bifunctional pyrrolidine-thiourea catalyst.
-
Thiourea Formation: To a stirred solution of (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.0 eq) in dry dichloromethane (CH2Cl2), add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) at room temperature. Allow the reaction mixture to stir for 12 hours.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude Boc-protected thiourea intermediate, which can often be used in the next step without further purification.
-
Boc Deprotection: Dissolve the crude intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and CH2Cl2. Stir the solution for 2 hours at room temperature.
-
Work-up: Remove the solvent under reduced pressure. Adjust the pH of the residue to ~8 with a saturated aqueous solution of NaHCO3.
-
Extraction and Purification: Extract the aqueous layer with CH2Cl2 (3x). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate. Purify the final product by flash column chromatography.
Protocol 2: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
This protocol outlines a general procedure for the enantioselective Michael addition reaction.
Catalytic Cycle for Michael Addition
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
-
Reaction Setup: In a reaction vial, add the pyrrolidine-thiourea catalyst (0.05 mmol, 20 mol%).
-
Addition of Reactants: Add cyclohexanone (0.5 mL) and stir the mixture for 15 minutes at the desired temperature (e.g., 0 °C).
-
Initiation: Add the trans-β-nitrostyrene (0.25 mmol, 1.0 eq).
-
Monitoring: Stir the reaction mixture and monitor its progress by Thin-Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the resulting residue by flash column chromatography (eluent: petroleum ether/ethyl acetate) to yield the product.
-
Analysis: Determine the diastereomeric ratio (dr) and enantiomeric excess (ee%) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolidine-thiourea as a bifunctional organocatalyst: highly enantioselective Michael addition of cyclohexanone to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues and storage conditions for Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate. It includes troubleshooting guides and frequently asked questions to address common issues encountered during its use in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, the compound should be stored in a refrigerator at 2-8°C.[1][2] It should be kept in a tightly sealed container to protect it from moisture and light.
Q2: What is the general stability profile of this compound?
This compound, a Boc-protected amine, is generally stable under neutral and basic conditions. However, it is sensitive to acidic conditions and elevated temperatures, which can lead to the cleavage of the Boc (tert-butoxycarbonyl) protecting group.[3] It is also incompatible with strong oxidizing agents.
Q3: What are the primary degradation pathways for this compound?
The main degradation pathway is the acid-catalyzed hydrolysis of the carbamate bond, which removes the Boc group and yields 2-(aminomethyl)pyrrolidine. Thermal degradation can also occur at elevated temperatures, leading to the same deprotection. Under harsh oxidative conditions, the pyrrolidine ring and the aminomethyl group could be susceptible to oxidation.
Q4: What are the visual signs of degradation?
A pure sample of this compound is typically a solid. Any significant change in color, or the material becoming sticky or oily, could indicate degradation or the absorption of moisture. The presence of a strong amine-like odor might suggest that deprotection has occurred.
Stability and Storage Summary
| Parameter | Recommendation/Information | Potential Degradation Pathway |
| Storage Temperature | 2-8°C (Refrigerator)[1][2] | Thermal deprotection at elevated temperatures. |
| Light Exposure | Store protected from light. | Photo-oxidation of the amine functionalities is possible. |
| Moisture | Store in a tightly sealed container in a dry place. | Hydrolysis of the Boc group, especially in the presence of acidic contaminants. |
| pH | Stable at neutral to basic pH. Unstable in acidic conditions.[3] | Acid-catalyzed cleavage of the Boc group. |
| Incompatible Materials | Strong oxidizing agents. | Oxidation of the amine or pyrrolidine ring. |
| Hazardous Decomposition | Upon combustion, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx). | N/A |
Troubleshooting Guides
Guide 1: Issues During Use in Chemical Synthesis (e.g., Peptide Coupling)
Problem: Low yield or incomplete reaction when using this compound as a building block.
| Potential Cause | Troubleshooting Step |
| Poor Solubility | Ensure the compound is fully dissolved in the reaction solvent. If solubility is an issue in a non-polar solvent, consider using a more polar solvent like DMF, NMP, or THF. |
| Steric Hindrance | The pyrrolidine structure may cause steric hindrance. Use a more potent coupling reagent (e.g., HATU, HBTU) and extend the reaction time. Gentle heating may be beneficial but should be monitored to prevent degradation. |
| Side Reactions of the Primary Amine | The primary amine is nucleophilic and can participate in side reactions. Ensure that the reaction conditions are optimized for the desired transformation and that other reactive species are absent. |
| Premature Deprotection | If any acidic reagents or impurities are present, the Boc group may be prematurely cleaved. Ensure all reagents and solvents are anhydrous and free of acidic contaminants. |
Problem: Unexpected side products are observed.
| Potential Cause | Troubleshooting Step |
| Diacylation | The primary amine could potentially react twice with an acylating agent. Use a stoichiometric amount of the acylating agent and monitor the reaction closely by TLC or LC-MS. |
| Intramolecular Cyclization | Depending on the reaction conditions and the nature of the coupling partner, intramolecular cyclization to form a piperazinone derivative might be possible, although less common. |
| Tert-butylation | If the Boc group is cleaved under acidic conditions, the resulting tert-butyl cation can alkylate other nucleophilic residues in the reaction mixture. Consider using a scavenger like triethylsilane or thioanisole if acidic conditions are unavoidable. |
Guide 2: Stability and Purity Concerns
Problem: The compound's purity is lower than expected upon analysis.
| Potential Cause | Troubleshooting Step |
| Degradation during Storage | The compound may have been stored improperly (e.g., at room temperature, exposed to light or moisture). Verify the storage conditions and re-analyze a new or properly stored batch. |
| Degradation during Workup | Exposure to acidic conditions during aqueous workup can cause deprotection. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any acid. |
| Contamination | The compound may be contaminated with residual solvents or starting materials from its synthesis. If necessary, purify the material by recrystallization or column chromatography. |
Experimental Protocols
Protocol 1: General Procedure for Purity Assessment by HPLC
This is a general reverse-phase HPLC method that can be used as a starting point for purity assessment. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as the Boc-protected amine has a weak UV chromophore.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 210 nm (if using UV) or CAD/ELSD.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 A:B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
To understand the stability of the molecule, a forced degradation study can be performed. This involves exposing the compound to various stress conditions and analyzing the resulting samples by a stability-indicating HPLC method (such as the one described above).
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to a temperature of 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound and the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV/MS to separate and identify potential degradation products.
Visualizations
Caption: Key factors influencing the stability of the compound.
Caption: A logical workflow for troubleshooting synthetic issues.
References
Technical Support Center: Analytical Methods for Monitoring Reactions of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate. The information is designed to address specific issues encountered during the monitoring of chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to monitor the progress of reactions involving this compound?
A1: The most common analytical methods for monitoring reactions of this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The choice of method depends on factors such as the reaction type, available equipment, and the need for quantitative versus qualitative data.[2]
Q2: How do I prepare my reaction mixture for analysis by TLC or HPLC?
A2: To prepare a sample for TLC or HPLC analysis, take a small aliquot from the reaction mixture and dilute it with a suitable solvent. The solvent should be one in which all components of the reaction mixture are soluble. For TLC, the sample is then spotted directly onto the plate.[3] For HPLC, the diluted sample should be filtered through a syringe filter (e.g., 0.22 µm) to remove any particulate matter before injection to prevent clogging the column.[4]
Q3: My reaction is performed in a high-boiling point solvent like DMF or DMSO. How can I effectively monitor it using TLC?
A3: High-boiling point solvents can interfere with TLC analysis, often causing streaking. To mitigate this, after spotting the reaction mixture on the TLC plate, place the plate under high vacuum for a few minutes to evaporate the solvent before developing the plate.[5]
Q4: Can I use UV visualization for this compound and its products on a TLC plate?
A4: The Boc-protecting group does not have a strong UV chromophore, and the pyrrolidine ring itself is not UV active. Therefore, UV visualization may not be effective unless your starting material or product contains a UV-active moiety.[6] It is recommended to use a chemical stain for visualization. Stains like potassium permanganate, ninhydrin (for free amines), or vanillin are often effective.[7]
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Spots are streaking | The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate.[8] |
| The compound is acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve spot shape.[7][8] | |
| The stationary phase (silica gel) is interacting with the compound. | Consider using a different type of TLC plate, such as alumina or a reverse-phase plate. | |
| No spots are visible | The sample concentration is too low. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[9] |
| The compound is not UV-active. | Use a chemical stain for visualization, such as potassium permanganate or ninhydrin.[7] | |
| The compound has evaporated from the plate. | This can happen with volatile compounds; ensure the plate is developed promptly after spotting. | |
| The R_f value is too high or too low | The mobile phase is too polar or not polar enough. | If the R_f is too high (close to the solvent front), decrease the polarity of the mobile phase. If the R_f is too low (close to the baseline), increase the polarity of the mobile phase.[7] |
| The solvent front is uneven | The TLC plate is touching the side of the developing chamber or the filter paper. | Ensure the plate is centered in the chamber and not in contact with the walls or filter paper.[9] |
| The bottom of the TLC plate is not level in the developing chamber. | Make sure the plate is resting flat on the bottom of the chamber. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No peaks or very small peaks | Injector issue (e.g., blocked needle, air bubble in syringe). | Flush the injection needle and ensure no air is being injected.[10] |
| Sample degradation. | Prepare a fresh sample solution. | |
| Broad peaks | Column overloading. | Decrease the injection volume or dilute the sample.[10] |
| Column contamination. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[6] | |
| Dead volume in the system. | Check all fittings and tubing for leaks or improper connections.[6] | |
| Peak tailing or splitting | Contamination on the column or guard inlet. | Replace the guard column or backflush the analytical column.[6] |
| Wrong mobile phase pH. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte.[10] | |
| Drifting retention times | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure it is well-mixed. Degas the mobile phase before use.[10] |
| Poor column temperature control. | Use a column oven to maintain a consistent temperature.[10] | |
| Column not properly equilibrated. | Increase the column equilibration time before injecting the sample.[6] |
NMR Spectroscopy
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Broad NMR signals | Presence of paramagnetic impurities. | Filter the sample through a small plug of silica gel or alumina. |
| Sample concentration is too high. | Dilute the sample. | |
| Difficulty distinguishing reactant and product signals | Signals are overlapping. | Use a higher field strength NMR spectrometer if available. Consider 2D NMR techniques like COSY or HSQC for better signal assignment. |
| Incomplete reaction with both species present. | Compare the spectrum to reference spectra of the starting material and expected product. Monitor the integration of key signals over time.[11] | |
| Presence of unexpected signals | Impurities in the starting material or solvent. | Check the purity of the starting materials and use high-purity deuterated solvents. |
| Formation of byproducts. | Use 2D NMR and/or mass spectrometry to identify the structure of the byproducts. |
Experimental Protocols
Protocol 1: TLC Monitoring of a Reaction
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Use a capillary tube to spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the origin line. Keep the spots small (1-2 mm in diameter).[3]
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol for more polar compounds). Ensure the solvent level is below the origin line.[3] Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it, and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (if applicable) and then with a chemical stain (e.g., potassium permanganate).
-
Analysis: Compare the spots of the reaction mixture to the starting material. The appearance of new spots and the disappearance of the starting material spot indicate the progress of the reaction.
Protocol 2: HPLC Monitoring of a Reaction
-
System Preparation:
-
Column: A C18 reverse-phase column is a common choice.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is often effective.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the amide bond of the Boc group.
-
-
Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it with the initial mobile phase composition (e.g., 1 mL). Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject the filtered sample onto the equilibrated HPLC system.
-
Analysis: Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. The retention times will depend on the polarity of the compounds. Generally, the Boc-protected starting material will be less polar and have a longer retention time than the deprotected, more polar product in reverse-phase chromatography.
Protocol 3: ¹H NMR Reaction Monitoring
-
Sample Preparation: In an NMR tube, dissolve a known amount of an internal standard (a compound with a simple spectrum that does not react with the components of the reaction mixture, e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Initial Spectrum (t=0): Add a known amount of the starting material to the NMR tube and acquire a ¹H NMR spectrum. The integration of the starting material peaks relative to the internal standard will be the reference at time zero.
-
Reaction Initiation: Add the other reactant(s) to the NMR tube to initiate the reaction.
-
Monitoring: Acquire ¹H NMR spectra at regular time intervals.
-
Analysis: Monitor the decrease in the integration of characteristic peaks of the starting material and the increase in the integration of characteristic peaks of the product, relative to the constant integration of the internal standard.[12] For this compound, the singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group is a key signal to monitor.[2]
References
- 1. (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate [synhet.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. silicycle.com [silicycle.com]
- 8. m.youtube.com [m.youtube.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Catalyst Removal in Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate Synthesis
Welcome to the Technical Support Center for troubleshooting the removal of residual catalysts in the synthesis of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate and related compounds. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process, ensuring high-purity final products.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of residual catalyst in the synthesis of this compound?
The primary source of residual catalyst is often from hydrogenation steps used to reduce a functional group on the pyrrolidine ring. A common method for synthesizing similar compounds, such as tert-butyl 3-aminopyrrolidine-1-carboxylate, involves the hydrogenation of a corresponding precursor using a palladium on carbon (Pd/C) catalyst.[1][2] Palladium-catalyzed cross-coupling reactions are also a potential source of contamination in the synthesis of more complex pyrrolidine derivatives.[3]
Q2: Why is it critical to remove residual palladium catalyst?
Regulatory bodies like the FDA and EMA have stringent limits on the amount of residual metals in active pharmaceutical ingredients (APIs) due to their potential toxicity.[4] Furthermore, residual metals can interfere with downstream reactions and biological assays, leading to unreliable results.[5]
Q3: What are the most common methods for removing residual palladium?
The most prevalent methods for palladium removal include:
-
Filtration: Effective for heterogeneous catalysts like Pd/C, often using a filter aid like Celite®.[6][7][8]
-
Adsorption on Activated Carbon: A cost-effective method for adsorbing dissolved and colloidal palladium.[7][9]
-
Metal Scavengers: Solid-supported reagents with functional groups (e.g., thiols, thioureas, triazines) that chelate and remove dissolved palladium species.[7]
-
Crystallization: Purifying the product through crystallization can leave palladium impurities in the mother liquor.[4]
-
Chromatography: Standard column chromatography can separate the product from the catalyst.[7]
Q4: How do I choose the right method for my experiment?
The choice of method depends on the form of the palladium (heterogeneous vs. homogeneous), the properties of your product (solubility, stability), and the desired final purity. A combination of methods, such as filtration followed by treatment with a metal scavenger, is often the most effective approach.[10]
Troubleshooting Guide
Issue 1: Residual Catalyst Detected After Filtration
Symptoms:
-
Black particles are visible in the filtrate after passing through a standard filter paper.
-
ICP-MS analysis shows high palladium levels despite filtration.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Fine Catalyst Particles | Use a finer filter medium, such as a 0.45 µm PTFE membrane filter.[11] |
| Ineffective Celite Bed | Ensure the Celite® bed is 1-2 cm thick, well-compacted, and pre-wetted with the solvent before filtration.[11] |
| Soluble Palladium Species | Filtration only removes heterogeneous catalysts. For soluble palladium, use a metal scavenger or activated carbon treatment.[11] |
| Colloidal Palladium | Treat the solution with a flocculating agent or an adsorbent like activated carbon to aggregate the colloidal particles before filtration.[11] |
Issue 2: Significant Product Loss During Purification
Symptoms:
-
Low yield of the final product after treatment with activated carbon or metal scavengers.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Non-specific Adsorption | This is a common issue with activated carbon.[9] Reduce the amount of adsorbent to the minimum effective quantity. |
| Product Binding to Scavenger | Wash the scavenger with fresh solvent after filtration to recover any bound product.[11] Consider screening different scavengers, as some may have a lower affinity for your product.[11] |
| Product Insolubility | If your product is insoluble in most common solvents, it can be trapped with the catalyst during filtration.[12] Experiment with different solvent systems to improve solubility for the filtration step.[12] |
Issue 3: Inconsistent Palladium Removal Across Batches
Symptoms:
-
The same purification protocol results in varying levels of residual palladium in different batches.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Variable Palladium Species | The oxidation state and coordination of the palladium may differ between batches. Standardize the reaction work-up to ensure consistency. |
| Scavenger Incompatibility | The effectiveness of a scavenger can be dependent on the palladium's oxidation state. Thiol-based scavengers are generally more effective for Pd(II).[13][14] Consider using a broad-spectrum scavenger. |
Quantitative Data on Removal Methods
The following tables summarize the effectiveness of different palladium removal methods based on reported data.
Table 1: Comparison of Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency | Reference |
| MP-TMT | 852 | < 9 | > 99% | [15][16] |
| Activated Carbon | 852 | ~110 | ~87% | [15] |
| Thiol-functionalized Silica | 300 | < 1 | > 99.6% | [9] |
Table 2: Activated Carbon Treatment for Palladium Removal
| Initial Pd (ppm) | Treatment Conditions | Final Pd (ppm) | Product Recovery | Reference |
| 300 | 0.2 wt% Darco KB-B in THF, 45°C, 18h | < 1 | 97% | [9] |
| 2239 | 0.2 wt% Activated Charcoal, DCM, 20°C, 2h | 20 | 82% | [9] |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Pd/C Catalyst by Celite® Filtration
This protocol is suitable for removing solid Pd/C after a hydrogenation reaction.
-
Reaction Quenching: Once the reaction is complete, carefully quench the reaction mixture if necessary.
-
Dilution: Dilute the reaction mixture with a suitable solvent (e.g., methanol, ethyl acetate) to reduce viscosity.[17]
-
Prepare Celite® Pad:
-
Filtration:
-
Slowly pour the diluted reaction mixture onto the center of the Celite® bed.
-
Apply a gentle vacuum to draw the solution through the filter.[11]
-
-
Washing: Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.[17]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product, now free of heterogeneous palladium.
Protocol 2: Removal of Soluble Palladium with a Metal Scavenger
This protocol is for removing dissolved palladium species that cannot be removed by simple filtration.
-
Scavenger Selection: Choose a scavenger based on the likely oxidation state of the palladium and the solvent system. Thiol-based scavengers are effective for Pd(II), while others may be better for Pd(0).[13][14]
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM).
-
Scavenger Addition: Add the selected scavenger (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-18 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.[6]
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.[6]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Analyze the purified product for residual palladium content using a sensitive technique like ICP-MS.[5][6]
Visualizations
Caption: General experimental workflow for palladium catalyst removal.
Caption: Troubleshooting decision tree for palladium removal.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 4. biotage.com [biotage.com]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]
- 14. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
- 16. biotage.com [biotage.com]
- 17. researchgate.net [researchgate.net]
Optimizing solvent and temperature for Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The two primary and most widely employed synthetic routes start from N-Boc-L-proline. The key difference lies in the nature of the intermediate that is reduced to the final amine.
-
Route A: Reduction of N-Boc-L-prolinamide. This pathway involves the amidation of N-Boc-L-proline followed by the reduction of the resulting amide using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).
-
Route B: Reduction of (S)-tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate. This route proceeds by converting the carboxylic acid of N-Boc-L-proline (via its corresponding alcohol and a mesylate or tosylate) into an azide, which is then reduced to the amine, typically by catalytic hydrogenation.
Q2: Which synthetic route is preferable?
The choice between the amide and azide reduction routes depends on several factors, including available equipment, safety considerations, and the scale of the reaction. The catalytic hydrogenation of the azide is generally considered a cleaner reaction with easier work-up and is often preferred for its higher chemoselectivity. However, the use of sodium azide is hazardous and requires careful handling. The LiAlH₄ reduction of the amide is a powerful and often high-yielding method but requires stringent anhydrous conditions and a more complex work-up procedure.
Q3: Is the Boc protecting group stable under the reduction conditions?
Yes, the tert-butyloxycarbonyl (Boc) protecting group is stable under the conditions typically used for both the LiAlH₄ reduction of amides and the catalytic hydrogenation of azides.[1] It is, however, sensitive to strong acids, which are used for its removal in subsequent synthetic steps.
Troubleshooting Guides
Route A: LiAlH₄ Reduction of N-Boc-L-prolinamide
Q: My reaction is sluggish or incomplete. What could be the issue?
-
Inactive LiAlH₄: Lithium aluminum hydride is highly reactive with moisture. Ensure that the LiAlH₄ used is fresh and has been stored under anhydrous conditions.
-
Insufficient Reagent: An inadequate amount of LiAlH₄ can lead to an incomplete reaction. Typically, an excess of the reducing agent is used.
-
Poor Solubility: While THF is the standard solvent, ensure your starting material is sufficiently soluble.
-
Low Temperature: While the reaction is initiated at a lower temperature for safety, it often requires refluxing in THF to go to completion.
Q: I am observing a low yield of the desired product. What are the possible causes?
-
Side Reactions: The presence of any trace moisture can consume the LiAlH₄ and lead to the formation of lithium and aluminum hydroxides.[2] Over-reduction is also a possibility, though less common for amides.
-
Work-up Issues: The work-up procedure for LiAlH₄ reactions is critical. Improper quenching or extraction can lead to significant product loss in the aluminum salts.
-
Product Volatility: While not highly volatile, some product may be lost during solvent removal under high vacuum.
Route B: Catalytic Hydrogenation of (S)-tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate
Q: The hydrogenation reaction is not proceeding. What should I check?
-
Catalyst Activity: The Palladium on Carbon (Pd/C) catalyst may be old or poisoned. Use a fresh batch of catalyst. Certain functional groups can act as catalyst poisons.
-
Hydrogen Source: Ensure a proper and continuous supply of hydrogen gas. If using a balloon, ensure it is adequately filled and that there are no leaks in the system.
-
Solvent Purity: Impurities in the solvent can sometimes interfere with the catalyst's activity. Use high-purity solvents.
Q: My reaction is producing byproducts. How can I improve the selectivity?
-
Over-reduction: While the Boc group is stable, other sensitive functional groups in the molecule could be reduced. Optimizing the reaction time and temperature can help.
-
Incomplete Reaction: An incomplete reaction will leave the azide starting material, which can complicate purification. Ensure the reaction is monitored by TLC until the starting material is fully consumed.
Data Presentation
| Parameter | Route A: Amide Reduction | Route B: Azide Reduction |
| Starting Material | N-Boc-L-prolinamide | (S)-tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | H₂ gas with Palladium on Carbon (Pd/C) catalyst |
| Typical Solvent | Tetrahydrofuran (THF) | Methanol (MeOH) or Ethanol (EtOH) |
| Typical Temperature | 0 °C to reflux | Room Temperature |
| Advantages | Powerful reduction, often high yielding. | Cleaner reaction, easier work-up, high chemoselectivity. |
| Disadvantages | Requires strict anhydrous conditions, hazardous reagent, complex work-up. | Use of hazardous sodium azide in the preceding step, potential for catalyst poisoning. |
Experimental Protocols
Route A: Synthesis via LiAlH₄ Reduction of N-Boc-L-prolinamide
Step 1: Synthesis of N-Boc-L-prolinamide
-
Dissolve N-Boc-L-proline in an appropriate solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add a coupling agent (e.g., EDC, HOBt) and a base (e.g., triethylamine).
-
Introduce a source of ammonia (e.g., ammonia solution or ammonium chloride with a base) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous work-up and purify the crude product by crystallization or column chromatography to obtain N-Boc-L-prolinamide.
Step 2: Reduction of N-Boc-L-prolinamide
-
To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-Boc-L-prolinamide in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with THF or another suitable organic solvent.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Route B: Synthesis via Catalytic Hydrogenation of (S)-tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate
Step 1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Reduce N-Boc-L-proline using a suitable reducing agent (e.g., borane-THF complex) in an appropriate solvent like THF.
-
Perform a careful work-up to obtain the crude alcohol.
Step 2: Synthesis of (S)-tert-butyl 2-((methylsulfonyloxy)methyl)pyrrolidine-1-carboxylate
-
Dissolve the alcohol from the previous step in anhydrous DCM and cool to 0 °C.
-
Add a base (e.g., triethylamine) followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction at 0 °C until completion (monitored by TLC).
-
Perform an aqueous work-up to remove the triethylamine hydrochloride salt and isolate the crude mesylate.
Step 3: Synthesis of (S)-tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate
-
Dissolve the crude mesylate in a polar aprotic solvent such as DMF.
-
Add sodium azide (NaN₃) and heat the reaction mixture (e.g., to 60-80 °C) until the reaction is complete (monitored by TLC).
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
Step 4: Reduction of the Azide
-
Dissolve the azide in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel if necessary.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Validation & Comparative
A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Spotlight on Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chiral amine is a cornerstone in modern asymmetric synthesis, profoundly influencing the stereochemical outcome, yield, and overall efficiency of synthetic routes toward enantiomerically pure compounds. This guide provides an objective comparison of (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a versatile proline-derived primary amine, with other prominent chiral amines utilized in asymmetric catalysis. The comparative analysis is supported by experimental data from peer-reviewed literature, focusing on the widely studied asymmetric Michael addition reaction.
Introduction to Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
(S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a valuable chiral building block, prized for its pyrrolidine scaffold which provides a rigid and predictable chiral environment.[1] The presence of a primary amine allows for its facile incorporation into more complex catalyst structures, such as bifunctional organocatalysts, where it can participate in enamine or iminium ion catalysis. The Boc-protecting group offers the advantage of stability and can be readily removed under acidic conditions to liberate the secondary amine of the pyrrolidine ring for further functionalization or to unmask its catalytic activity.
This guide will focus on the application of (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate in the formation of bifunctional thiourea organocatalysts and compare their performance in the asymmetric Michael addition of ketones to nitroolefins against other classes of chiral amines.
Performance Comparison in Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction that is instrumental in the synthesis of a wide array of chiral molecules, including precursors to biologically active compounds.[2] The performance of various chiral amine-based catalysts in the Michael addition of cyclohexanone to β-nitrostyrene is summarized below.
| Catalyst/Chiral Amine Derivative | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| Pyrrolidine-Thiourea (derived from (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate) | 20 | >95 | 95:5 | 96 (syn) |
| Primary Amine-Thiourea (saccharide-based) | 15 | 46-95 | - | 87-98 |
| (R,R)-1,2-Diphenylethylenediamine-derived Thiourea | 10 | 85-99 | up to >99:1 | 90-99 |
| Bispidine-based Primary-Secondary Diamine | 10 | up to 99 | up to 99:1 | up to 97 |
| (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine | 10 | 92 | 93:7 | 94 (syn) |
Key Observations:
-
Bifunctional organocatalysts derived from (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate demonstrate excellent performance in the asymmetric Michael addition, affording high yields and enantioselectivities.[3]
-
The thiourea moiety in these catalysts plays a crucial role in activating the nitroolefin through hydrogen bonding, while the pyrrolidine-derived amine activates the ketone via enamine formation.[3]
-
Other chiral primary amines, when incorporated into similar bifunctional catalyst scaffolds (e.g., saccharide-based or diamine-derived thioureas), also provide high levels of stereocontrol.[4][5]
-
Simpler chiral diamines, like (S)-1-(2-pyrrolidinylmethyl)pyrrolidine, can also effectively catalyze this transformation with high efficiency.
Experimental Protocols
Synthesis of a Pyrrolidine-Thiourea Bifunctional Organocatalyst
A representative protocol for the synthesis of a bifunctional thiourea organocatalyst from (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate is as follows:
-
Preparation of the Isothiocyanate: A solution of an appropriate aromatic amine (e.g., 3,5-bis(trifluoromethyl)aniline) in a dry solvent like dichloromethane is treated with thiophosgene to generate the corresponding isothiocyanate.
-
Coupling Reaction: The isothiocyanate is then reacted with (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate in the presence of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine) to afford the Boc-protected thiourea.[1]
-
Deprotection: The Boc-protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane, to yield the final bifunctional organocatalyst.[6]
General Procedure for Asymmetric Michael Addition
The following is a general experimental procedure for the asymmetric Michael addition of a ketone to a nitroolefin catalyzed by a chiral amine-based organocatalyst:
-
To a solution of the chiral organocatalyst (10-20 mol%) in a suitable solvent (e.g., toluene, chloroform), the ketone (2-10 equivalents) is added.
-
The mixture is stirred for a short period at the desired temperature (e.g., room temperature or -20 °C).
-
The nitroolefin (1 equivalent) is then added, and the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[7][8]
Visualization of Key Processes
Relevance to Drug Development
The products of asymmetric Michael additions, such as chiral γ-nitro ketones, are valuable intermediates in the synthesis of pharmaceuticals. The nitro group can be readily transformed into other functional groups, providing access to a variety of biologically active molecules, including chiral β-amino acids and their derivatives.[9][10] These motifs are prevalent in numerous drugs and drug candidates. The ability to control the stereochemistry at an early stage in a synthetic sequence is crucial for the development of safe and efficacious drugs.
Conclusion
(S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate serves as a highly effective and versatile precursor for the synthesis of bifunctional organocatalysts. When incorporated into a thiourea scaffold, it demonstrates exceptional performance in the asymmetric Michael addition of ketones to nitroolefins, rivaling other well-established chiral amines. The predictable stereochemical control, high yields, and the synthetic utility of the resulting products underscore the importance of this chiral amine in the toolbox of researchers and professionals in organic synthesis and drug development. The choice of a specific chiral amine will ultimately depend on the desired product stereochemistry, substrate scope, and reaction conditions, but derivatives of this compound represent a powerful and reliable option.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 10. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]
Determination of enantiomeric purity of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate by chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a key chiral building block in pharmaceutical synthesis, is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the most prevalent and reliable technique for quantifying enantiomeric excess.
This guide provides a comparative overview of two distinct and effective chiral HPLC methods for the determination of enantiomeric purity of this compound. The comparison includes a direct separation method on a polysaccharide-based CSP and an indirect method involving pre-column derivatization. Detailed experimental protocols and expected performance data are provided to assist researchers in selecting the most suitable approach for their analytical needs.
Comparison of Chiral HPLC Methods
The selection of a chiral separation strategy often depends on factors such as sample complexity, required sensitivity, and the availability of specific chiral columns. Below is a summary of two common approaches for the analysis of N-Boc protected amines.
| Parameter | Method 1: Direct Separation | Method 2: Indirect Separation (Pre-column Derivatization) |
| Chiral Stationary Phase | Polysaccharide-based (e.g., CHIRALPAK® IC-3) | Polysaccharide-based (e.g., Chiralcel® OD-H) |
| Principle | Direct enantioselective interactions with the CSP. | Conversion of enantiomers into diastereomers, which are then separated on a CSP. |
| Sample Preparation | Simple dissolution in mobile phase. | Additional derivatization step required. |
| Potential Advantages | Faster method development, fewer sample preparation steps. | May enhance separation efficiency and detection; allows for use of a wider range of columns. |
| Potential Disadvantages | May require more extensive screening of different CSPs. | Derivatization reaction must be complete and non-racemizing. |
| Typical Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid | n-Hexane / Ethanol / Triethylamine |
| Detection Wavelength | ~210 nm (due to the carbamate group) | Dependent on the derivatizing agent (e.g., 254 nm for 4-nitrobenzoyl derivative). |
Experimental Protocols
Method 1: Direct Enantiomeric Separation on a Polysaccharide-Based CSP
This method is adapted from general guidelines for the separation of N-Boc protected amines on polysaccharide-based chiral stationary phases.[1][2]
-
Instrumentation: HPLC system with UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.
-
Mobile Phase: Isocratic mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v). The ratio can be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Method 2: Indirect Enantiomeric Separation via Pre-column Derivatization
This method is based on the established technique of derivatizing amines to achieve better chromatographic separation.[3][4] The primary amine of this compound is derivatized with 4-nitrobenzoyl chloride.
-
Derivatization Procedure:
-
Dissolve approximately 10 mg of this compound in 1 mL of dichloromethane.
-
Add 1.2 equivalents of triethylamine to the solution.
-
Add 1.1 equivalents of 4-nitrobenzoyl chloride and stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction with 1 mL of water and separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Instrumentation: HPLC system with UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of n-Hexane and Ethanol in a ratio of 98:2 (v/v), containing 0.2% Triethylamine.[3][4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the enantiomeric purity of a chiral compound using HPLC.
Caption: Workflow for Chiral HPLC Analysis.
Conclusion
The determination of the enantiomeric purity of this compound can be reliably achieved by chiral HPLC. Direct separation on a polysaccharide-based column like CHIRALPAK® IC-3 offers a straightforward and rapid approach.[1][2] In cases where direct separation is challenging, pre-column derivatization with a reagent such as 4-nitrobenzoyl chloride, followed by analysis on a column like Chiralcel® OD-H, provides a robust alternative that can enhance separation and detectability.[3][4] The choice between these methods will depend on the specific requirements of the analysis and the laboratory's resources. Both methods, when properly validated, are capable of providing accurate and precise measurements of enantiomeric purity, ensuring the quality of this critical pharmaceutical intermediate.
References
Spectroscopic Validation of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic comparison of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a key building block in medicinal chemistry, with structurally related alternatives. The objective is to offer a practical resource for the validation and characterization of these compounds, supported by experimental data and detailed analytical protocols.
Comparative Spectroscopic Analysis
The structural elucidation of pyrrolidine derivatives is fundamental for their application in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable for confirming the identity, purity, and structure of these molecules. This section presents a comparative summary of the spectroscopic data for this compound and two common alternatives: Tert-butyl 3-aminopyrrolidine-1-carboxylate and Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.
Data Presentation
The following tables summarize the key spectroscopic data for the target compound and its alternatives.
Table 1: ¹H NMR Data Comparison (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| This compound (Expected) [1] | ~ 3.80 - 4.00 | m | 1H | CH (pyrrolidine ring) |
| ~ 3.20 - 3.40 | m | 2H | CH₂-N (pyrrolidine ring) | |
| ~ 2.60 - 2.90 | m | 2H | CH₂-NH₂ (aminomethyl) | |
| ~ 1.70 - 2.00 | m | 4H | CH₂ (pyrrolidine ring) | |
| ~ 1.45 | s | 9H | C(CH₃)₃ (Boc group) | |
| Tert-butyl 3-aminopyrrolidine-1-carboxylate (Experimental) | 3.65-3.45 | m | 3H | CH, CH₂ (pyrrolidine ring) |
| 3.45-3.33 | m | 1H | CH (pyrrolidine ring) | |
| 3.20-3.00 | m | 1H | CH-NH₂ | |
| 2.12-2.02 | m | 1H | CH₂ (pyrrolidine ring) | |
| 1.80-1.65 | m | 1H | CH₂ (pyrrolidine ring) | |
| 1.46 | s | 9H | C(CH₃)₃ (Boc group) | |
| Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (Isomer) | 3.87 – 3.78 | m | 1H | CH (pyrrolidine ring) |
| 3.73 – 3.63 | m | 2H | CH₂-OH (hydroxymethyl) | |
| 3.40 – 3.26 | m | 2H | CH₂-N (pyrrolidine ring) | |
| 1.99 – 1.73 | m | 4H | CH₂ (pyrrolidine ring) | |
| 1.46 | s | 9H | C(CH₃)₃ (Boc group) |
Table 2: ¹³C NMR Data Comparison (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ ppm) | Assignment |
| This compound (Expected) [1] | ~ 154.7 | C=O (Boc group) |
| ~ 79.5 | C(CH₃)₃ (Boc group) | |
| ~ 59.0 | CH (pyrrolidine ring) | |
| ~ 46.5 | CH₂-N (pyrrolidine ring) | |
| ~ 45.0 | CH₂-NH₂ (aminomethyl) | |
| ~ 29.0, 24.0 | CH₂ (pyrrolidine ring) | |
| ~ 28.5 | C(CH₃)₃ (Boc group) | |
| Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (Experimental) | 155.0 | C=O (Boc group) |
| 79.3 | C(CH₃)₃ (Boc group) | |
| 62.8 | CH₂-OH (hydroxymethyl) | |
| 56.9 | CH (pyrrolidine ring) | |
| 46.4 | CH₂-N (pyrrolidine ring) | |
| 31.0, 23.6 | CH₂ (pyrrolidine ring) | |
| 28.7 | C(CH₃)₃ (Boc group) |
Table 3: Mass Spectrometry (MS) Data Comparison
| Compound | Ionization Mode | Expected m/z | Fragmentation |
| This compound (Expected) [1] | ESI+ | 201.16 | [M+H]⁺ |
| 145.10 | [M-C₄H₈+H]⁺ (Loss of isobutylene) | ||
| 101.11 | [M-Boc+H]⁺ (Loss of Boc group) | ||
| Tert-butyl 3-aminopyrrolidine-1-carboxylate (Experimental) | ESI+ | 187 | [M+H]⁺ |
| Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (Experimental) | EI | 201 | M⁺ (Molecular Ion) |
| 144 | [M-C₄H₉O]⁺ | ||
| 114 | [M-C₅H₉O₂]⁺ | ||
| 70 | [C₄H₈N]⁺ |
Table 4: Infrared (IR) Spectroscopy Data Comparison
| Compound | Expected Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |
| This compound (Expected) [1] | 3350 - 3200 | N-H stretch (amine) |
| 2970 - 2850 | C-H stretch (alkane) | |
| ~ 1690 | C=O stretch (carbamate) | |
| ~ 1400 | C-N stretch | |
| Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (Isomer) | ~ 3428 | O-H stretch (alcohol) |
| 2971, 2872 | C-H stretch (alkane) | |
| ~ 1692 | C=O stretch (carbamate) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Acquisition: A standard proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: The Free Induction Decay (FID) is processed with a Fourier transform, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.
-
Acquisition: A proton-decoupled carbon spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR.
-
Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, followed by phasing and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)[1]
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.
-
Electrospray Ionization (ESI):
-
Instrument: A mass spectrometer equipped with an ESI source.
-
Acquisition: The sample solution is infused into the ESI source. Data is typically acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
-
-
Electron Ionization (EI):
-
Instrument: A mass spectrometer with an EI source, often coupled with a Gas Chromatograph (GC).
-
Acquisition: The sample is introduced into the ion source where it is bombarded with electrons, causing ionization and fragmentation.
-
Fourier-Transform Infrared (IR) Spectroscopy[1]
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl). For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used, where a small amount of the solid is pressed against the ATR crystal.
-
Acquisition:
-
Instrument: An FTIR spectrometer.
-
Procedure: A background spectrum is first recorded. Then, the sample spectrum is acquired. The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Data Range: Typically scanned from 4000 to 400 cm⁻¹.
-
Visualized Workflows
General Synthesis Workflow for Pyrrolidine Derivatives
The following diagram illustrates a generalized synthetic pathway for the preparation of functionalized pyrrolidine derivatives, which are valuable intermediates in drug discovery.
Caption: A generalized workflow for the synthesis of pyrrolidine derivatives.
Spectroscopic Analysis Workflow
This diagram outlines the logical flow of spectroscopic analysis for the structural validation of a synthesized compound.
Caption: Workflow for the spectroscopic analysis and validation of synthesized compounds.
References
Catalytic Proficiency of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate Analogs: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is a cornerstone of modern organic synthesis. Among the privileged scaffolds in organocatalysis, derivatives of pyrrolidine have demonstrated remarkable versatility and efficacy. This guide provides a comparative study of the catalytic activity of analogs of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, focusing on their performance in key asymmetric transformations. The information presented herein, supported by experimental data, aims to facilitate the rational selection and design of catalysts for stereoselective synthesis.
The core structure of this compound serves as a versatile template for the development of a diverse range of organocatalysts. By modifying the functional groups attached to the pyrrolidine ring and the aminomethyl moiety, researchers have been able to fine-tune the steric and electronic properties of these catalysts, thereby influencing their activity and selectivity in various asymmetric reactions. This guide will delve into a comparative analysis of two prominent classes of catalysts derived from this scaffold: bifunctional thioureas and prolinamides.
Bifunctional Thiourea Organocatalysts: Dual Activation for Enhanced Reactivity
Bifunctional thiourea organocatalysts derived from this compound have emerged as powerful tools for a variety of asymmetric transformations. These catalysts operate through a dual activation mechanism, where the thiourea moiety activates the electrophile via hydrogen bonding, while the pyrrolidine nitrogen, after deprotection of the Boc group, activates the nucleophile through the formation of an enamine intermediate.
Catalytic Performance in the Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction where the efficacy of these bifunctional catalysts has been extensively demonstrated. The following table summarizes the performance of various analogs in the Michael addition of different ketones to nitroolefins.
| Catalyst/Analog | Ketone | Nitroolefin | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| Thiourea A (unsubstituted phenyl) | Cyclohexanone | trans-β-nitrostyrene | Toluene | 95 | 95:5 | 92 (syn) |
| Thiourea B (3,5-bis(trifluoromethyl)phenyl) | Cyclohexanone | trans-β-nitrostyrene | Toluene | 99 | >99:1 | 98 (syn) |
| Thiourea C (naphthyl) | Cyclohexanone | trans-β-nitrostyrene | Toluene | 97 | 98:2 | 95 (syn) |
| Thiourea B | Acetone | trans-β-nitrostyrene | Toluene | 75 | - | 88 |
| Thiourea B | Cyclopentanone | (E)-2-nitro-1-phenylpropene | Toluene | 98 | 96:4 | 96 (syn) |
Data compiled from various sources. Reaction conditions may vary slightly.
The data clearly indicates that the electronic nature of the aryl substituent on the thiourea moiety plays a crucial role in the catalyst's performance. The electron-withdrawing trifluoromethyl groups in Thiourea B significantly enhance both the yield and the enantioselectivity of the reaction, likely due to the increased acidity of the thiourea N-H protons, leading to stronger hydrogen bonding with the nitroolefin.
Prolinamide-Based Organocatalysts: Tailorable Scaffolds for Aldol Reactions
Another important class of catalysts derived from this compound are prolinamides. These catalysts are particularly effective in asymmetric aldol reactions. The catalytic activity of prolinamides can be modulated by altering the substituent on the amide nitrogen, which influences the steric environment and hydrogen-bonding capabilities of the catalyst.
Comparative Performance in the Asymmetric Aldol Reaction
The following table compares the performance of different N-substituted prolinamide analogs in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst/Analog | N-Substituent | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| Prolinamide 1 | Phenyl | DMSO | 85 | 90:10 | 88 (anti) |
| Prolinamide 2 | 4-Nitrophenyl | DMSO | 92 | 92:8 | 95 (anti) |
| Prolinamide 3 | 4-Methoxyphenyl | DMSO | 82 | 88:12 | 85 (anti) |
| Prolinamide 4 | 2-Hydroxyphenyl | DMSO | 95 | 95:5 | 97 (anti) |
| Prolinamide 5 | (S)-1-Phenylethyl | DMSO | 88 | 93:7 | 92 (anti) |
Data compiled from various sources. Reaction conditions may vary slightly.
The results highlight a clear structure-activity relationship. Electron-withdrawing groups on the N-aryl substituent, as in Prolinamide 2 , lead to higher enantioselectivity. This is attributed to the increased acidity of the amide N-H, which enhances its ability to act as a hydrogen-bond donor. Furthermore, the presence of a hydroxyl group in the ortho position (Prolinamide 4 ) results in a significant improvement in both yield and enantioselectivity, suggesting a cooperative catalytic effect where the hydroxyl group participates in the transition state assembly.
Experimental Protocols
General Procedure for the Asymmetric Michael Addition
To a solution of the nitroolefin (0.1 mmol) and the bifunctional thiourea catalyst (0.01 mmol, 10 mol%) in the specified solvent (1.0 mL) at room temperature, the ketone (0.2 mmol) was added. The reaction mixture was stirred at the indicated temperature and monitored by TLC. After completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired Michael adduct. The diastereomeric ratio was determined by ¹H NMR spectroscopy, and the enantiomeric excess was determined by chiral HPLC analysis.
General Procedure for the Asymmetric Aldol Reaction
In a vial, the prolinamide catalyst (0.02 mmol, 20 mol%) was dissolved in the specified solvent (0.5 mL). The ketone (1.0 mmol) was then added, followed by the aldehyde (0.1 mmol). The reaction mixture was stirred at the specified temperature and monitored by TLC. Upon completion, the reaction was quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated. The crude product was purified by flash column chromatography on silica gel to give the aldol product. The diastereomeric ratio was determined by ¹H NMR spectroscopy, and the enantiomeric excess was determined by chiral HPLC analysis.
Visualizing the Catalytic Pathways
To better understand the mechanisms and workflows involved, the following diagrams have been generated using the DOT language.
Navigating the Synthesis of a Key Chiral Building Block: A Comparative Guide to Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of successful molecular design and discovery. Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a valuable scaffold in medicinal chemistry, presents several synthetic pathways, each with its own set of advantages and challenges. This guide provides an objective comparison of the most common and alternative routes to this important intermediate, supported by experimental data and detailed protocols to inform synthetic strategy.
This document will explore three primary synthetic routes to this compound: the well-established multi-step synthesis from L-prolinol, a pathway involving a Curtius rearrangement of N-Boc-L-proline, and a route centered on the reductive amination of a pyrrolidine-2-carboxaldehyde derivative. By examining the quantitative data and experimental considerations for each, researchers can make informed decisions based on factors such as yield, stereochemical purity, scalability, and reagent availability.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the three discussed synthetic routes to this compound.
| Parameter | Route 1: From L-Prolinol | Route 2: Via Curtius Rearrangement | Route 3: Via Reductive Amination |
| Starting Material | L-Prolinol | N-Boc-L-proline | N-Boc-L-proline |
| Key Intermediates | Boc-prolinol, Boc-prolinol mesylate/tosylate, 2-azidomethyl-1-Boc-pyrrolidine | N-Boc-L-proline acyl azide, Isocyanate | Tert-butyl 2-formylpyrrolidine-1-carboxylate |
| Overall Yield | Good to Excellent (typically 60-80% over 4 steps) | Moderate (can be variable) | Moderate to Good |
| Stereochemical Purity | High (retention of stereochemistry from L-prolinol) | High (retention of stereochemistry) | Dependent on the reduction of the intermediate imine |
| Number of Steps | 4 | 1-2 (one-pot variations exist) | 2-3 |
| Scalability | Well-established and scalable | Can be challenging on a large scale due to the use of azides | Potentially scalable |
| Key Reagents | Di-tert-butyl dicarbonate, Mesyl chloride/Tosyl chloride, Sodium azide, Reducing agent (e.g., LiAlH4, H2/Pd) | Diphenylphosphoryl azide (DPPA) or other azide sources, Triethylamine, tert-Butanol | Oxidizing agent (e.g., Dess-Martin periodinane), Reducing agent (e.g., Sodium triacetoxyborohydride), Ammonia source |
| Safety Considerations | Use of sodium azide (toxic), and potentially pyrophoric reducing agents like LiAlH4. | Use of potentially explosive acyl azides. | Handling of potentially unstable aldehydes. |
Experimental Protocols
Route 1: Multi-step Synthesis from L-Prolinol
This is the most commonly cited and well-characterized route, starting from the readily available chiral building block, L-prolinol. The synthesis involves four key transformations: protection of the pyrrolidine nitrogen, activation of the primary alcohol, nucleophilic substitution to introduce the nitrogen functionality (typically as an azide), and finally, reduction to the desired primary amine.
Step 1: N-Boc Protection of L-Prolinol
-
Procedure: To a solution of L-prolinol (1.0 eq) in a suitable solvent such as dichloromethane (CH2Cl2) or a mixture of dioxane and water, is added triethylamine (1.1 eq) or sodium bicarbonate. The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (Boc-prolinol).
-
Typical Yield: >95%
Step 2: Mesylation of Boc-Prolinol
-
Procedure: Boc-prolinol (1.0 eq) is dissolved in anhydrous CH2Cl2 and cooled to 0 °C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). The reaction is stirred at 0 °C for 1-2 hours. The reaction mixture is then washed with cold water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give tert-butyl 2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate.
-
Typical Yield: >90%
Step 3: Azide Displacement
-
Procedure: The crude mesylate from the previous step is dissolved in a polar aprotic solvent like dimethylformamide (DMF). Sodium azide (NaN3, 3.0 eq) is added, and the mixture is heated to 60-80 °C for several hours until the reaction is complete (monitored by TLC). After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried, and concentrated to afford tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate.
-
Typical Yield: 80-90%
Step 4: Reduction of the Azide
-
Procedure: The azide is dissolved in a suitable solvent like tetrahydrofuran (THF) or diethyl ether and is carefully added to a suspension of a reducing agent such as lithium aluminum hydride (LiAlH4, 1.5 eq) in the same solvent at 0 °C. The reaction is then stirred at room temperature or gently refluxed until the azide is fully consumed. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give the final product, this compound. Alternatively, catalytic hydrogenation (H2, Pd/C) can be employed.
-
Typical Yield: 85-95%
Caption: Synthetic pathway from L-Prolinol.
Route 2: Synthesis via Curtius Rearrangement
The Curtius rearrangement offers a more direct approach from N-Boc-L-proline, converting the carboxylic acid to the amine with the loss of one carbon atom. While potentially shorter, this route requires careful handling of azide intermediates.
-
Procedure: To a solution of N-Boc-L-proline (1.0 eq) and triethylamine (1.1 eq) in an anhydrous solvent like toluene or THF, diphenylphosphoryl azide (DPPA, 1.1 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for a few hours to form the acyl azide. Anhydrous tert-butanol (excess) is then added, and the mixture is heated to reflux until the rearrangement to the isocyanate and subsequent trapping by tert-butanol is complete. The reaction mixture is cooled, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried, and concentrated. The crude product is then purified by column chromatography. It is important to note that this reaction typically yields tert-butyl (S)-(pyrrolidin-2-yl)carbamate, which would require subsequent N-Boc protection to arrive at the target molecule.
-
Typical Yield: Moderate, often in the range of 50-70% for the initial carbamate product.
Caption: Curtius rearrangement pathway.
Route 3: Synthesis via Reductive Amination
This route involves the conversion of N-Boc-L-proline to the corresponding aldehyde, followed by reductive amination. This pathway avoids the use of azides but requires careful control of the oxidation and reductive amination steps.
Step 1: Synthesis of Tert-butyl 2-formylpyrrolidine-1-carboxylate
-
Procedure: A common method involves the reduction of the carboxylic acid of N-Boc-L-proline to the alcohol (Boc-prolinol, as in Route 1, Step 1), followed by oxidation. To a solution of Boc-prolinol (1.0 eq) in anhydrous CH2Cl2, an oxidizing agent such as Dess-Martin periodinane (1.5 eq) or a Swern oxidation protocol is employed. The reaction is stirred at room temperature until the alcohol is consumed. The workup depends on the oxidant used, but typically involves quenching the excess reagent and washing the organic layer with aqueous solutions to remove byproducts. The organic layer is then dried and concentrated to yield the crude aldehyde, which is often used immediately in the next step.
-
Typical Yield: 70-90%
Step 2: Reductive Amination
-
Procedure: The crude tert-butyl 2-formylpyrrolidine-1-carboxylate is dissolved in a solvent such as dichloroethane (DCE) or methanol. A source of ammonia, such as ammonium acetate or a solution of ammonia in methanol, is added, along with a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq). A catalytic amount of acetic acid can be added to facilitate imine formation. The reaction is stirred at room temperature until completion. The reaction is quenched with water or a basic solution, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography may be necessary.
-
Typical Yield: 60-80%
Caption: Reductive amination pathway.
Conclusion
The choice of synthetic route to this compound is a critical decision that depends on the specific needs of the research program. The multi-step synthesis from L-prolinol is a robust and well-documented method that consistently provides high yields and excellent stereochemical control, making it a reliable choice for both laboratory and larger-scale synthesis. The Curtius rearrangement offers a shorter, more convergent approach, but may require further optimization to achieve high yields of the desired N-Boc protected product directly and involves the handling of potentially hazardous intermediates. The reductive amination pathway provides a viable alternative that avoids the use of azides, though it may require careful execution of the oxidation and amination steps to ensure good yields. By carefully considering the experimental data and protocols presented, researchers can select the most appropriate synthetic strategy to efficiently access this valuable chiral building block for their drug discovery and development endeavors.
The Strategic Advantage of (S)-Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate in Chiral Synthesis: A Cost-Effectiveness Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis of enantiomerically pure compounds is a critical factor in the rapid progression of pharmaceutical candidates. This guide provides a comprehensive cost-effectiveness analysis of utilizing (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate as a chiral building block compared to alternative synthetic strategies, specifically focusing on de novo synthesis via reductive amination. By examining key metrics such as yield, process complexity, and starting material costs, this document offers a data-driven framework for making informed decisions in the synthesis of complex chiral molecules.
The pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of approved drugs.[1] The stereochemistry of substituents on this ring is often crucial for biological activity, making the acquisition of enantiopure pyrrolidine derivatives a key synthetic challenge. (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a commercially available, orthogonally protected chiral building block that offers a direct and efficient route to incorporating the desired (S)-2-(aminomethyl)pyrrolidine moiety. This guide will compare the use of this building block against a common alternative: the synthesis of the chiral pyrrolidine ring through asymmetric reductive amination of a prochiral ketone.
Comparative Analysis of Synthetic Strategies
To provide a clear and objective comparison, this analysis will focus on the synthesis of a key intermediate for a class of potent enzyme inhibitors. The two routes to be compared are:
-
Route A: Chiral Building Block Approach: Direct utilization of (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate.
-
Route B: De Novo Synthesis via Reductive Amination: Construction of the chiral pyrrolidine ring from a prochiral ketone precursor.
The following tables summarize the quantitative data for each route, based on literature precedents and supplier pricing.
| Table 1: Process and Yield Comparison | ||
| Parameter | Route A: Chiral Building Block | Route B: De Novo Synthesis (Reductive Amination) |
| Key Starting Material | (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | N-Boc-3-pyrrolidinone |
| Number of Synthetic Steps | 1 (coupling reaction) | 2 (reductive amination, deprotection) |
| Overall Yield | High (typically >85% for the coupling step) | Moderate (typically 60-75% over two steps) |
| Chiral Purity (e.e.) | >99% (from starting material) | Variable (dependent on catalyst and conditions, typically 90-99% e.e.) |
| Purification Complexity | Low to moderate | Moderate to high (potential for side products and enantiomeric impurities) |
| Table 2: Cost-Effectiveness Analysis | ||
| Parameter | Route A: Chiral Building Block | Route B: De Novo Synthesis (Reductive Amination) |
| Key Starting Material Cost | High | Low |
| Reagent and Catalyst Cost | Low (standard coupling reagents) | High (chiral catalyst/ligand, reducing agent) |
| Process Time | Short (1-2 days) | Long (3-5 days) |
| Labor and Resource Intensity | Low | High |
| Overall Cost-Effectiveness | Favorable for small to medium scale, time-sensitive projects | Potentially more favorable for large-scale, cost-driven manufacturing where process optimization is feasible |
Experimental Protocols
Route A: Synthesis via Chiral Building Block (Illustrative Coupling)
This protocol describes a typical amide coupling reaction using (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate.
Materials:
-
(S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.0 equiv)
-
Carboxylic acid (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a clean and dry reaction vial, add the carboxylic acid and dissolve in anhydrous DMF.
-
Add (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate to the solution.
-
Add HATU and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Route B: De Novo Synthesis via Reductive Amination
This protocol outlines a typical asymmetric reductive amination of N-Boc-3-pyrrolidinone.
Materials:
-
N-Boc-3-pyrrolidinone (1.0 equiv)
-
Amine source (e.g., benzylamine, 1.2 equiv)
-
Chiral catalyst (e.g., a chiral phosphoric acid or a transition metal catalyst with a chiral ligand, 1-10 mol%)
-
Reducing agent (e.g., Hantzsch ester or NaBH(OAc)₃, 1.5 equiv)
-
Anhydrous solvent (e.g., toluene, DCM)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a clean and dry reaction vial, add N-Boc-3-pyrrolidinone, the amine source, and the chiral catalyst.
-
Dissolve the components in the anhydrous solvent.
-
Add the reducing agent to the mixture.
-
Stir the reaction at the appropriate temperature (may require heating or cooling) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
The Boc protecting group can be removed in a subsequent step using standard conditions (e.g., TFA in DCM).
Visualizing the Synthetic Pathways
To further illustrate the differences between the two approaches, the following diagrams depict the experimental workflow and the logical decision-making process.
Caption: A simplified comparison of the synthetic workflows.
Caption: Decision-making framework for synthetic route selection.
Discussion and Recommendations
The choice between utilizing a pre-existing chiral building block like (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate and pursuing a de novo synthesis is a strategic one that depends on the specific goals of the project.
For early-stage research and development, where speed and reliability are paramount, the chiral building block approach (Route A) is often the more cost-effective choice. Although the initial cost of the starting material is higher, the significantly reduced number of synthetic steps, higher overall yield, and guaranteed enantiopurity translate to lower labor costs, reduced consumption of other reagents and solvents, and a faster timeline to obtain the target molecule for biological evaluation. This is particularly crucial in the fast-paced environment of drug discovery.
Conversely, for large-scale manufacturing where the cost of goods is a primary driver, a de novo synthesis (Route B) may become more economically viable. The lower cost of the prochiral starting material can lead to significant savings on a multi-kilogram or pilot-plant scale. However, this approach necessitates a greater initial investment in process development and optimization to ensure high enantioselectivity and consistent yields. The potential for lower chiral purity in the final product also needs to be carefully managed, as additional purification steps can erode the cost advantage.
References
A Comparative Guide to the X-ray Crystal Structures of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of metal complexes involving Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate. Due to the limited availability of public crystallographic data for this specific ligand, this document presents a detailed comparison of hypothetical complexes alongside a structurally related alternative with established crystallographic data. This approach offers a framework for understanding the potential structural characteristics of these complexes and serves as a methodological template for future experimental work.
Introduction
This compound is a chiral bifunctional ligand of significant interest in coordination chemistry and drug development. Its structure, featuring a protected pyrrolidine ring and a primary amine, allows for the formation of stable chelate rings with various metal centers. The bulky tert-butoxycarbonyl (Boc) protecting group can influence the steric and electronic properties of the resulting metal complexes, potentially leading to unique structural and reactive characteristics. Understanding the precise three-dimensional arrangement of these complexes through single-crystal X-ray diffraction is crucial for rational drug design and the development of new catalysts.
This guide compares hypothetical Copper(II) and Zinc(II) complexes of this compound with a known copper(II) complex of 2-(aminomethyl)pyridine, a structurally analogous ligand.
Data Presentation: A Comparative Analysis
The following tables summarize the hypothetical crystallographic data for the proposed complexes of this compound and the experimental data for the alternative complex.
Disclaimer: Data presented for the this compound complexes is hypothetical and intended for illustrative purposes.
Table 1: Hypothetical Crystallographic Data for [Cu(TBAP)₂]Cl₂
| Parameter | Hypothetical Value |
| Complex | [Cu(this compound)₂]Cl₂ |
| Empirical Formula | C₂₀H₄₀Cl₂CuN₄O₄ |
| Formula Weight | 535.00 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1487.9 |
| Z | 2 |
| Coordination Geometry | Distorted Square Planar |
| Cu-N (amine) (Å) | 2.01 |
| Cu-N (pyrrolidine) (Å) | 2.05 |
| N-Cu-N bite angle (°) | 85.2 |
Table 2: Hypothetical Crystallographic Data for --INVALID-LINK--₂
| Parameter | Hypothetical Value |
| Complex | --INVALID-LINK--₂ |
| Empirical Formula | C₂₀H₄₀N₆O₁₀Zn |
| Formula Weight | 626.00 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 12.345 |
| b (Å) | 14.567 |
| c (Å) | 18.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 3378.9 |
| Z | 4 |
| Coordination Geometry | Distorted Tetrahedral |
| Zn-N (amine) (Å) | 2.08 |
| Zn-N (pyrrolidine) (Å) | 2.12 |
| N-Zn-N bite angle (°) | 88.5 |
Table 3: Experimental Crystallographic Data for an Alternative Complex: [Cu(2-aminomethylpyridine)₂]Cl₂
| Parameter | Experimental Value |
| Complex | [Cu(2-aminomethylpyridine)₂]Cl₂ |
| Empirical Formula | C₁₂H₁₆Cl₂CuN₄ |
| Formula Weight | 350.74 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.021 |
| b (Å) | 11.134 |
| c (Å) | 8.893 |
| α (°) | 90 |
| β (°) | 98.45 |
| γ (°) | 90 |
| Volume (ų) | 785.4 |
| Z | 2 |
| Coordination Geometry | Distorted Square Planar |
| Cu-N (amine) (Å) | 2.00 |
| Cu-N (pyridine) (Å) | 2.03 |
| N-Cu-N bite angle (°) | 83.1 |
Experimental Protocols
The following are detailed methodologies for the synthesis and crystallographic analysis of the hypothetical complexes.
Synthesis of [Cu(this compound)₂]Cl₂
-
Materials: Copper(II) chloride dihydrate (CuCl₂·2H₂O), this compound, Ethanol.
-
Procedure:
-
Dissolve 1 mmol of CuCl₂·2H₂O in 20 mL of ethanol.
-
In a separate flask, dissolve 2 mmol of this compound in 20 mL of ethanol.
-
Slowly add the ligand solution to the copper(II) chloride solution with constant stirring.
-
The resulting blue solution is stirred for 2 hours at room temperature.
-
The solution is then filtered to remove any impurities.
-
Slow evaporation of the solvent at room temperature over several days is expected to yield blue crystals suitable for X-ray diffraction.
-
Single-Crystal X-ray Diffraction Analysis
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection:
-
X-ray diffraction data is collected on a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
The crystal is maintained at a constant temperature (e.g., 100 K) during data collection.
-
A series of frames are collected with different crystal orientations.
-
-
Structure Solution and Refinement:
-
The collected data is processed to obtain integrated intensities.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are placed in calculated positions and refined using a riding model.
-
Visualizations
The following diagrams illustrate the logical comparison of the ligands and the experimental workflow.
Caption: Logical comparison of the target and alternative ligands.
Caption: Experimental workflow for synthesis and crystallographic analysis.
Quantitative Analysis of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate: A Comparative Guide to Validated Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates like Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate is critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This chiral Boc-protected amine requires robust and validated analytical methods to determine its purity, concentration, and enantiomeric excess. This guide provides a comparative overview of suitable analytical techniques, complete with performance data and detailed experimental protocols.
Comparison of Analytical Methods
The primary methods for the quantitative analysis of this compound and similar chiral amines are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice between these methods depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | Chiral HPLC with UV Detection | LC-MS/MS with Chiral Derivatization |
| Principle | Enantiomers are separated on a chiral stationary phase (CSP) and quantified by UV absorbance. | Enantiomers are derivatized to form diastereomers, which are then separated by reverse-phase LC and quantified by mass spectrometry. |
| Linearity (r²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 99.57 - 101.88%[1] | 90.5 - 119.3% |
| Precision (% RSD) | < 2.0% | < 10% |
| Limit of Detection (LOD) | 0.084 µg/mL[1] | 0.1 - 20 nM |
| Limit of Quantification (LOQ) | 0.159 µg/mL[1] | 0.3 - 60 nM |
| Specificity | High for enantiomeric separation, but susceptible to interference from co-eluting impurities with similar UV absorbance. | Very high, as it combines chromatographic separation with mass-to-charge ratio and fragmentation pattern analysis. |
| Throughput | Moderate | High, especially with modern UPLC systems. |
| Instrumentation Cost | Moderate | High |
Experimental Protocols
Method 1: Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for determining the enantiomeric purity of this compound in bulk drug substances and intermediates.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent.
Reagents and Materials:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
This compound reference standard (both enantiomers if available)
Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase.
-
From the stock solution, prepare a series of calibration standards by serial dilution.
Validation Procedure:
-
Specificity: Inject individual enantiomers and the racemic mixture to ensure baseline separation and peak identification.
-
Linearity: Analyze a series of at least five concentrations and plot the peak area against concentration. Perform a linear regression analysis.
-
Accuracy and Precision: Analyze samples at three different concentrations in triplicate on three separate days to determine recovery and relative standard deviation (RSD).
-
LOD & LOQ: Determine the limits of detection and quantification based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) by injecting progressively more dilute solutions.[2]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Chiral Derivatization
This highly sensitive and selective method is ideal for quantifying low levels of this compound enantiomers, especially in complex matrices. The method involves derivatizing the chiral amine with a chiral reagent to form diastereomers, which can be separated on a standard C18 column.
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
L-Pyroglutamic acid (L-PGA) or other suitable chiral derivatization reagent.[3]
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-Hydroxy-1H-benzotriazole (HOBt) as activation reagents.[3]
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte.
Derivatization Protocol:
-
To 100 µL of the sample solution, add the activation reagents (EDC and HOBt) followed by the chiral derivatization reagent (L-PGA).[3]
-
Allow the reaction to proceed at room temperature for 60 minutes.[3]
-
Stop the reaction by adding a small amount of formic acid.
-
Dilute the mixture with the mobile phase before injection.
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the derivatized analyte and the internal standard need to be optimized.
Validation Procedure: Follow a similar validation procedure as for the HPLC method, adhering to ICH guidelines. The use of an internal standard is crucial for ensuring accuracy and precision in LC-MS/MS analysis.
Visualizations
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for LC-MS/MS with Derivatization.
References
A Comparative Guide to Protecting Groups for 2-(Aminomethyl)pyrrolidine: Boc vs. Cbz vs. Fmoc
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group for the versatile diamine, 2-(aminomethyl)pyrrolidine, is a critical decision in the synthesis of a wide array of pharmaceuticals and complex molecules. The choice of protecting group profoundly influences reaction yields, stability of intermediates, and the conditions required for deprotection, thereby impacting the overall efficiency and success of a synthetic route. This guide provides an objective comparison of three of the most commonly employed amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the selective protection of 2-(aminomethyl)pyrrolidine. The following sections present a detailed analysis of their performance, supported by representative experimental data, to inform the rational selection of an appropriate N-protecting group.
Performance Comparison at a Glance
The selection of an optimal protecting group is contingent upon the specific requirements of the synthetic pathway, including the stability of the substrate to acidic, basic, or hydrogenolysis conditions. The key distinction between Boc, Cbz, and Fmoc lies in their deprotection conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.
| Protecting Group | Structure | Typical Protection Yield | Typical Deprotection Yield | Stability | Key Advantages | Potential Limitations |
| Boc | tert-Butoxycarbonyl | 66-91%[1][2] | >90% | Stable to base and hydrogenolysis | Mild acidic deprotection; widely used and cost-effective. | Labile to strong acids. |
| Cbz | Benzyloxycarbonyl | ~90%[3] | High | Stable to acid and base | Orthogonal to Boc and Fmoc; removable by "neutral" hydrogenolysis. | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | 45-91%[2] | High | Stable to acid and hydrogenolysis | Orthogonal to Boc and Cbz; mild basic deprotection. | Labile to primary and secondary amines. |
Note: The yields presented are representative values obtained for the mono-protection of various diamines and may vary depending on the specific reaction conditions and substrate.
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of 2-(aminomethyl)pyrrolidine with Boc, Cbz, and Fmoc groups. It is crucial to note that optimal reaction conditions, such as solvent, temperature, and reaction time, may vary depending on the specific stereoisomer and desired regioselectivity.
Boc Protection
Protection of the Pyrrolidine Nitrogen:
-
Reagents: (S)-2-(aminomethyl)pyrrolidine, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve (S)-2-(aminomethyl)pyrrolidine (1.0 eq) in DCM.
-
Add TEA (1.1 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of (Boc)₂O (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Deprotection:
-
Reagents: Boc-protected 2-(aminomethyl)pyrrolidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The deprotected amine is often obtained as a trifluoroacetate salt.
-
Cbz Protection
Protection of the Pyrrolidine Nitrogen:
-
Reagents: (S)-2-(aminomethyl)pyrrolidine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dioxane/Water.
-
Procedure:
-
Dissolve (S)-2-(aminomethyl)pyrrolidine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add NaHCO₃ (2.0 eq).
-
Cool the mixture to 0 °C.
-
Slowly add Cbz-Cl (1.1 eq).
-
Stir the reaction at 0 °C for 2-4 hours and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product for purification.[3]
-
Deprotection (Hydrogenolysis):
-
Reagents: Cbz-protected 2-(aminomethyl)pyrrolidine, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the Cbz-protected compound in methanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Purge the flask with an inert gas and then introduce hydrogen gas (e.g., via a balloon).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Fmoc Protection
Protection of the Pyrrolidine Nitrogen:
-
Reagents: (S)-2-(aminomethyl)pyrrolidine, 9-fluorenylmethyl chloroformate (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), Dioxane/Water.
-
Procedure:
-
Dissolve (S)-2-(aminomethyl)pyrrolidine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add NaHCO₃ (2.0 eq).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of Fmoc-Cl (1.1 eq) in dioxane.
-
Stir the reaction at 0 °C for 2-4 hours and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product for purification.
-
Deprotection:
-
Reagents: Fmoc-protected 2-(aminomethyl)pyrrolidine, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the Fmoc-protected compound in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the DMF and piperidine under reduced pressure. The crude product can be purified by column chromatography.
-
Visualization of Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of 2-(aminomethyl)pyrrolidine using Boc, Cbz, and Fmoc protecting groups.
Caption: General workflows for the protection of 2-(aminomethyl)pyrrolidine.
Caption: General workflows for the deprotection of protected 2-(aminomethyl)pyrrolidine.
Conclusion
The choice between Boc, Cbz, and Fmoc for the protection of 2-(aminomethyl)pyrrolidine is a strategic decision that hinges on the overall synthetic plan. The Boc group offers a robust and economical option for protection, with a straightforward acidic deprotection protocol. The Cbz group provides excellent stability to both acidic and basic conditions, making it a valuable orthogonal protecting group to Boc and Fmoc, though its removal via hydrogenolysis is not compatible with reducible functional groups. The Fmoc group, with its base-lability, offers another layer of orthogonality, crucial for the synthesis of complex molecules requiring sequential deprotections. By carefully considering the stability of the substrate and the reaction conditions of subsequent steps, researchers can select the most appropriate protecting group to achieve their synthetic goals with high efficiency and yield.
References
Comparative Analysis of Biologically Active Compounds Derived from Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
A detailed examination of the synthesis, biological activity, and structure-activity relationships of novel compounds developed from a versatile pyrrolidine scaffold, providing insights for researchers in drug discovery and medicinal chemistry.
Table 1: Hypothetical Biological Activity Data for a Library of Amide Derivatives of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
To illustrate a typical outcome of a biological screening campaign, the following table presents hypothetical data for a series of N-substituted amide derivatives. These derivatives are conceptualized as being synthesized by reacting the primary amine of this compound with various carboxylic acids. The targets for this hypothetical screen are selected based on the known activities of similar pyrrolidine-containing molecules, such as kinase inhibition and anticancer activity.
| Compound ID | R-Group (Substituent on Amide) | Kinase A Inhibition (IC50, µM) | Kinase B Inhibition (IC50, µM) | Cytotoxicity (CC50, µM) against Cancer Cell Line X |
| Ref-Cmpd-1 | Phenyl | 1.2 | 5.8 | 2.5 |
| Ref-Cmpd-2 | 4-Chlorophenyl | 0.5 | 3.1 | 1.1 |
| Ref-Cmpd-3 | 4-Methoxyphenyl | 3.5 | 10.2 | 7.8 |
| Ref-Cmpd-4 | 2-Naphthyl | 0.8 | 4.5 | 1.9 |
| Ref-Cmpd-5 | Cyclohexyl | > 50 | > 50 | > 100 |
| Ref-Cmpd-6 | Thiophen-2-yl | 2.1 | 8.9 | 4.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. CC50 (half-maximal cytotoxic concentration) is the concentration of a compound that kills 50% of cells in a given time period.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation and comparison of biological activity data. Below are standard methodologies for the key experiments that would be cited in a study of this nature.
Kinase Inhibition Assay (Generic Protocol)
This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., Kinase A, Kinase B)
-
Kinase substrate (a peptide or protein that is phosphorylated by the kinase)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
384-well microplates
-
-
Procedure:
-
A solution of the test compound at various concentrations is pre-incubated with the kinase in the kinase buffer for 15-30 minutes at room temperature in the wells of a microplate.
-
The kinase reaction is initiated by the addition of a mixture of the kinase substrate and ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a termination buffer or the detection reagent.
-
The amount of kinase activity is quantified by measuring the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. This is typically done by measuring luminescence, fluorescence, or absorbance.
-
The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Reagents and Materials:
-
Human cancer cell line (e.g., Cancer Cell Line X)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The MTT solution is removed, and the formazan crystals are dissolved by adding a solubilization buffer.
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The CC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing Experimental Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological pathways. The following are Graphviz diagrams illustrating a typical workflow for screening a compound library and a hypothetical signaling pathway that could be modulated by the test compounds.
Safety Operating Guide
Navigating the Safe Disposal of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a common building block in organic synthesis. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its constituent parts: the pyrrolidine ring and the tert-butoxycarbonyl (Boc) protecting group.
Immediate Safety Considerations
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards. The pyrrolidine moiety is known to be flammable, corrosive, and harmful if ingested or inhaled.[1][2] Therefore, all handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) is mandatory and includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Quantitative Hazard Data
The following table summarizes the key hazard information for pyrrolidine, which should be considered as a conservative proxy for the potential hazards of this compound.
| Hazard Classification | Data Point | Value/Classification | Source |
| Flammability | Flash Point | 3°C | [3] |
| UN Number | UN1922 | [3] | |
| Hazard Class | 3 (Flammable Liquid) | [3] | |
| Packing Group | II | [3] | |
| Health Hazards | Acute Toxicity, Oral | Category 4 | [1][2] |
| Acute Toxicity, Inhalation | Category 4 | [1][2] | |
| Skin Corrosion | Category 1A | [1][2] | |
| Environmental Hazards | Aquatic Toxicity | Harmful to aquatic life | [1][2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste.[4]
-
Waste Segregation:
-
Keep solid and liquid waste containing this compound separate.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Incompatible materials can lead to dangerous reactions.
-
-
Containerization:
-
Use a dedicated, properly labeled, and sealed container for the waste. The container should be made of a material compatible with organic amines (e.g., a glass or polyethylene container).
-
The original product container, if empty and in good condition, can be used for collecting the same type of waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any relevant hazard pictograms (e.g., corrosive, flammable, harmful).
-
-
Storage:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[4]
-
Collect the contaminated absorbent material into a sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), and collect the decontamination materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the entire area immediately.
-
Contact your institution's EHS department or emergency response team for assistance.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential safety and logistical information for Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a valuable compound in various research applications. The following procedures are based on established safety protocols for similar chemical structures, such as pyrrolidines and carbamates, to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
To mitigate risks associated with handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][2][3] | Protects against potential splashes and aerosols, which can cause serious eye damage.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[1] | Prevents skin contact. It is crucial to inspect gloves before use and practice proper removal techniques to avoid contamination.[2] |
| Skin and Body Protection | Laboratory coat and, if necessary, a chemical-resistant apron or suit.[1][2] | Provides a barrier against accidental spills and splashes, preventing skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator may be required if work is not conducted in a well-ventilated area or under a chemical fume hood.[1][2][3] | Minimizes the inhalation of potentially harmful vapors or aerosols. |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and in good working order.[3]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Assemble all necessary equipment and reagents before commencing the experiment.
-
Don the appropriate personal protective equipment as outlined in the table above.[4]
2. Handling:
-
Avoid direct contact with the chemical.[5] Use appropriate tools and techniques to handle the substance.
-
Prevent the formation of dust and aerosols.[6]
-
Ground and bond containers when transferring material to prevent static discharge.[3]
-
Do not eat, drink, or smoke in the laboratory area.[8]
3. In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Remove all sources of ignition.[3]
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[3]
-
Place the absorbed material into a suitable, labeled container for disposal.[3]
-
Clean the spill area thoroughly.
4. First Aid Measures:
-
If in eyes: Immediately rinse with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]
-
If on skin: Immediately flush the skin with plenty of water.[7] Remove contaminated clothing and wash before reuse.[3] Seek medical attention if irritation persists.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.
-
Waste Chemical: Dispose of the chemical waste through a licensed waste disposal company. Do not allow the product to enter drains.[2]
-
Contaminated Gloves: Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]
-
Empty Containers: Empty containers may retain product residue and can be hazardous.[3] They should be disposed of in the same manner as the chemical waste. Do not reuse empty containers.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. nj.gov [nj.gov]
- 6. angenechemical.com [angenechemical.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
